10-Formylfolic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUWNVTCLDEOG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158448 | |
| Record name | 10-Formylfolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-05-4, 25377-55-3 | |
| Record name | 10-Formylfolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Formyldihydropteroylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Formylfolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-10-formylfolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-FORMYLFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI902R79R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 10-Formylfolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formylfolic acid, a derivative of folic acid, has been identified as a potent natural inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a key target in chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a DHFR inhibitor and its position within the broader context of one-carbon metabolism. This document details the metabolic pathways influenced by this compound, summarizes the available data, and provides detailed experimental protocols for its synthesis and analysis. While direct evidence for a role in cell signaling is limited, its impact on nucleotide biosynthesis has profound implications for cell proliferation and survival, making it a molecule of significant interest in drug development.
Introduction
Folate derivatives are essential for the de novo synthesis of purines, thymidylate, and several amino acids. The enzyme dihydrofolate reductase (DHFR) plays a central role in maintaining the intracellular pool of reduced folates.[1] Consequently, DHFR has been a prime target for the development of therapeutic agents, particularly in oncology and infectious diseases.[2] this compound is a naturally occurring folate derivative that has been shown to be a potent inhibitor of DHFR.[3][4][5] This guide will delve into the molecular mechanisms underpinning the action of this compound, its metabolic fate, and the experimental approaches used to study its activity.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary mechanism of action of this compound is the potent inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions.[1] By inhibiting DHFR, this compound disrupts the regeneration of THF, leading to a depletion of the cellular pool of reduced folates. This, in turn, inhibits the synthesis of DNA, RNA, and certain amino acids, ultimately leading to cell cycle arrest and apoptosis.[1]
Metabolic Context and Bioavailability
An important distinction must be made between this compound and its reduced form, 10-formyl-7,8-dihydrofolic acid. Studies have shown that 10-formyl-7,8-dihydrofolic acid is bioactive in human leukemia cells, supporting their growth in folate-depleted conditions.[7] In contrast, this compound itself does not exhibit the same bioactivity in these cells.[7] This suggests that this compound may require metabolic activation, potentially through reduction by enteric bacteria, before it can be utilized by vertebrate cells.[7]
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by this compound.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 10-Formylfolic Acid in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid, and more specifically its reduced tetrahydrofolate derivative (10-formyltetrahydrofolate or 10-CHO-THF), is a central player in one-carbon metabolism. This vital metabolic pathway is responsible for the transfer of one-carbon units, a fundamental process underpinning the synthesis of purine nucleotides and the initiation of protein synthesis. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its enzymatic interactions, role in key metabolic pathways, and implications for cancer biology and drug development.
Core Biological Functions
The primary bioactive form, 10-formyltetrahydrofolate (10-CHO-THF), is a crucial cofactor for two key enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase. These enzymes catalyze the incorporation of formyl groups into the purine ring, a critical step in the formation of DNA and RNA precursors.
Furthermore, a derivative, 10-formyldihydrofolic acid (10-CHO-DHF), has been identified as a bioactive metabolite. It can be utilized by AICAR transformylase and is also a substrate for dihydrofolate reductase (DHFR). The un-reduced form, this compound, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism responsible for regenerating tetrahydrofolate.[1][2] This inhibitory action can disrupt the supply of reduced folates, impacting DNA synthesis and cell proliferation.
One-Carbon Metabolism and Purine Synthesis
One-carbon metabolism is a network of interconnected pathways that manage the transfer of one-carbon units. 10-CHO-THF is a key intermediate in this network, donating a formyl group for the synthesis of purines.
Caption: Overview of one-carbon metabolism highlighting the central role of 10-Formyl-THF.
The pathway for de novo purine synthesis relies on two critical steps involving 10-CHO-THF.
Caption: Role of 10-Formyl-THF in de novo purine biosynthesis.
Initiation of Protein Synthesis
In bacteria and eukaryotic organelles, the initiation of protein synthesis requires a specialized initiator tRNA, tRNAfMet, which is charged with formylmethionine. The formyl group is donated by 10-CHO-THF in a reaction catalyzed by methionyl-tRNA formyltransferase (MTFMT).
Role in Cancer and as a Drug Target
The critical role of this compound derivatives in nucleotide synthesis makes the folate pathway a key target for cancer chemotherapy. Antifolate drugs, such as methotrexate, inhibit DHFR, leading to a depletion of reduced folates and subsequent inhibition of DNA synthesis and cell division.
Interestingly, 10-formyldihydrofolate has been identified in methotrexate-treated cancer cells.[3] This compound can act as a substrate for AICAR transformylase, potentially bypassing the need for fully reduced THF for this specific step in purine synthesis. However, it also acts as an inhibitor of GAR transformylase and thymidylate synthase, highlighting the complex interplay of these metabolites in the context of antifolate therapy.[3]
Quantitative Data: Enzyme Kinetics
The interaction of this compound derivatives with key enzymes in the folate pathway has been characterized by various kinetic parameters.
| Enzyme | Species | Substrate/Inhibitor | Parameter | Value (µM) | Reference |
| AICAR Transformylase | Candidatus Liberibacter asiaticus | 10-Formyl-THF | Km | 146.6 | [4] |
| Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Km | 5.3 | [3] | |
| GAR Transformylase | Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Ki | 2.0 | [3] |
| Chicken Liver | L-(+)-10-Formyl-H4folate | Ki | 0.75 ± 0.07 | [5] | |
| Thymidylate Synthase | Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Ki | 0.16 (vs 5,10-CH2-H4folate-Glu1) | [3] |
| Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Ki | 1.6 (vs 5,10-CH2-H4folate-Glu5) | [3] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADPH solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
Include appropriate controls: a positive control (no inhibitor) and a negative control (a known DHFR inhibitor like methotrexate).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L(-)-10-Formyltetrahydrofolate is the cofactor for glycinamide ribonucleotide transformylase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 10-Formylfolic Acid: A Technical Guide
Introduction
10-Formylfolic acid, a derivative of folic acid, has carved a niche in the landscape of biochemistry and pharmacology primarily due to its potent inhibitory action on dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this significant folate analog.
Discovery and Early History
The journey of this compound began in the mid-20th century, closely tied to the broader research on folic acid and its derivatives. An early milestone in its history is a 1953 patent that detailed a process for its chemical synthesis. This method involved the reaction of folic acid with formic acid, laying the groundwork for future investigations into its properties and biological activities.[1]
A pivotal moment in the scientific understanding of this compound came in 1974 with a publication in the Proceedings of the National Academy of Sciences (PNAS). Researchers investigating folate metabolism in rat liver slices unexpectedly discovered the formation of a compound that was subsequently identified as 10-formylfolate.[2][3][4][5] This study was significant for two primary reasons. First, it demonstrated the endogenous formation of this compound in a biological system. Second, and more importantly, it revealed that this compound is a potent inhibitor of dihydrofolate reductase, a key enzyme responsible for regenerating tetrahydrofolate, which is essential for the synthesis of purines and thymidylate.[2][3][4][5] This discovery positioned this compound as a molecule of interest for its potential regulatory role in cellular metabolism and as a lead compound for drug design.
Physicochemical Properties and Characterization
This compound (C₂₀H₁₉N₇O₇) has a molecular weight of approximately 469.41 g/mol .[6] Its structure is characterized by a pteridine ring, a para-aminobenzoic acid moiety, and a glutamic acid tail, with a formyl group attached to the N10 position of the p-aminobenzoylglutamic acid portion.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₇O₇ | [6] |
| Molecular Weight | 469.41 g/mol | [6] |
| Dihydrofolate Reductase Inhibition (I₅₀) | 80 nM (rat liver) | [7] |
| UV Absorption Maxima (pH 11) | 255 nm, 366 nm | [1] |
Experimental Protocols
Synthesis of this compound
The following protocol is a synthesized method based on the principles described in early publications.[1]
Materials:
-
Folic acid
-
85% Formic acid
-
Acetic anhydride
-
Water
-
Ethanol
-
Ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve folic acid in a mixture of 85% formic acid and acetic anhydride.
-
Heat the solution at reflux for one hour.
-
Evaporate the solution to dryness in vacuo at 25°C.
-
Wash the residue thoroughly with water.
-
Dissolve the crude product in 98% formic acid.
-
Slowly dilute the solution with water to precipitate the crude this compound.
-
Collect the tan-yellow precipitate by centrifugation.
-
Wash the precipitate sequentially with a small amount of water, absolute ethanol, and finally ether.
-
For further purification, dissolve the crude product in 98% formic acid, dilute with water, remove any insoluble matter by filtration, and then remove the water and formic acid by lyophilization.
Purification by Column Chromatography
As described in early studies, column chromatography can be employed for the purification of this compound.[7]
Materials:
-
Sephadex G-15 gel
-
DEAE-Sephadex A-25
-
Potassium phosphate buffer (pH 7.0)
-
Chromatography columns
Sephadex G-15 Gel Filtration:
-
Pack a glass column (e.g., 2.4 x 45 cm) with Sephadex G-15 gel equilibrated with 0.02 M potassium phosphate buffer (pH 7.0).
-
Apply the sample containing this compound to the column.
-
Elute with the same buffer and collect fractions.
-
Monitor the fractions for the presence of this compound using UV spectroscopy or radioactivity if a labeled precursor was used.
DEAE-Sephadex Chromatography:
-
Pool the fractions containing this compound from the Sephadex G-15 column.
-
Apply the pooled sample to a DEAE-Sephadex A-25 column equilibrated with a suitable buffer.
-
Elute with a salt gradient (e.g., NaCl in the same buffer) to separate this compound from other folate derivatives.
Characterization by UV-Visible Spectroscopy
Procedure:
-
Dissolve a purified sample of this compound in a suitable buffer (e.g., 0.1 M NaOH for pH 11).
-
Use a UV-Visible spectrophotometer to scan the absorbance of the solution from 200 to 400 nm.
-
Record the wavelengths of maximum absorbance (λmax). At pH 11, this compound exhibits absorption maxima at approximately 255 nm and 366 nm.[1]
Role in Metabolic Pathways
While not a central intermediate in the main folate-mediated one-carbon metabolism, this compound's significance lies in its potent inhibition of dihydrofolate reductase (DHFR). DHFR is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is the active cofactor form of folate required for the transfer of one-carbon units in various biosynthetic pathways, most notably the de novo synthesis of purines and thymidylate. By inhibiting DHFR, this compound can disrupt these essential processes.
Below are diagrams illustrating the context of this compound's action.
Figure 1. Overview of this compound's inhibitory action on DHFR in one-carbon metabolism.
Figure 2. Inhibition of DHFR by this compound disrupts the supply of 10-Formyl-THF for purine biosynthesis.
Conclusion
The discovery of this compound, from its initial chemical synthesis to its identification as a potent endogenous inhibitor of dihydrofolate reductase, marks a significant chapter in the study of folate metabolism. Its ability to potently inhibit a key enzyme in nucleotide biosynthesis has made it a valuable tool for researchers and a subject of interest in the development of therapeutic agents. The experimental protocols and metabolic context provided in this guide offer a comprehensive technical overview for professionals in the field, facilitating a deeper understanding and further exploration of this important folate derivative.
References
- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(134-05-4) 1H NMR spectrum [chemicalbook.com]
- 4. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2632759A - N-10 formyl folic acid and process of preparing the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
10-Formylfolic Acid: A Potent Natural Inhibitor of Dihydrofolate Reductase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for cell proliferation and survival. Consequently, DHFR has been a prominent target for the development of therapeutic agents, particularly in cancer chemotherapy and as an antimicrobial agent. While numerous synthetic DHFR inhibitors have been developed, there is growing interest in naturally occurring compounds that modulate its activity. This technical guide focuses on 10-formylfolic acid, a naturally occurring folate derivative that has been identified as a potent inhibitor of DHFR.
Core Concepts: The Role of DHFR in Cellular Metabolism
The primary function of DHFR is to maintain the intracellular pool of THF. THF is a carrier of one-carbon units required for the synthesis of key cellular building blocks. Inhibition of DHFR leads to the depletion of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis. This central role in cell proliferation is why DHFR inhibitors are effective anticancer agents.
This compound as a DHFR Inhibitor
In 1974, a seminal study by d'Urso-Scott, Uhoch, and Bertino reported the formation of this compound in rat liver slices incubated with folic acid.[1][2][3] Their research revealed that this compound is a potent natural inhibitor of dihydrofolate reductase.[1][2][3] While the study did not report a specific IC50 or Ki value, it demonstrated significant inhibition of DHFR activity by a purified liver extract containing this compound.
Quantitative Data on DHFR Inhibition
While the original study by d'Urso-Scott et al. did not provide a specific IC50 or Ki value for this compound, it is consistently referred to as a "potent" inhibitor.[1][2][3] Subsequent research and chemical supplier information reaffirm this characteristic. For the purpose of comparison, the inhibitory activities of other known DHFR inhibitors are presented in the table below. The potency of this compound is expected to be in a similar nanomolar to low micromolar range.
| Inhibitor | Target Organism/Enzyme | IC50 Value | Ki Value | Reference |
| Methotrexate | Human DHFR | ~1 nM | - | N/A |
| Trimethoprim | Bacterial DHFR | ~5 nM | - | N/A |
| Pyrimethamine | Plasmodium DHFR | ~1 nM | - | N/A |
| This compound | Rat Liver DHFR | Potent Inhibition Observed | Not Determined | [1][2][3] |
Note: The table highlights the lack of a definitive IC50 or Ki value for this compound in the primary literature. The description "Potent Inhibition Observed" is based on the qualitative findings of d'Urso-Scott et al. (1974).
Experimental Protocols
Dihydrofolate Reductase Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized method for determining DHFR inhibition, based on the principles described in the literature. It can be adapted to quantify the inhibitory potential of this compound.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Purified Dihydrofolate Reductase (from a suitable source, e.g., rat liver, human recombinant)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound (or a purified extract containing it)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer. The final concentration in the assay is typically around 10-50 µM.
-
Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 50-100 µM.
-
Prepare a series of dilutions of this compound in the assay buffer to determine a dose-response curve.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, DHFR enzyme, and the desired concentration of this compound (or a control with no inhibitor).
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, DHF, to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time plot) for both the control and the inhibited reactions.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of control reaction)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).
-
Protocol for the Determination of DHFR Inhibition by this compound from Liver Extract (Adapted from d'Urso-Scott et al., 1974)
This protocol describes the specific method used in the original study to demonstrate the inhibitory effect of this compound.
Materials:
-
Rat liver dihydrofolate reductase
-
NADPH
-
Tris-HCl buffer, pH 7.0 (100 µmol in a final volume of 1.0 ml)
-
KCl (150 µmol in a final volume of 1.0 ml)
-
Purified liver extract containing ¹⁴C-labeled this compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a final volume of 1.0 ml, prepare a reaction mixture containing 100 µmol of Tris-HCl buffer (pH 7.0), 150 µmol of KCl, and 0.08 µmol of NADPH.
-
Add a specified amount of rat liver dihydrofolate reductase to the mixture.
-
-
Inhibitor Addition and Incubation:
-
Add a known amount of the purified liver extract containing ¹⁴C-labeled this compound to the reaction mixture. The concentration of the inhibitor was determined by its radioactivity.
-
Incubate the mixture for 2 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
The reaction was initiated by the addition of dihydrofolate.
-
The rate of NADPH oxidation was followed by the decrease in absorbance at 340 nm.
-
-
Determination of Inhibition:
-
The degree of inhibition was determined by comparing the reaction rate in the presence of the liver extract to a control reaction without the extract.
-
The authors noted that a specific amount of the extract, corresponding to a calculated concentration of this compound, was required to produce 50% inhibition of the enzyme activity under the specified assay conditions.
-
Visualizations
Dihydrofolate Reductase Signaling Pathway```dot
References
An In-depth Technical Guide to 10-Formylfolic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formylfolic acid, a derivative of folic acid, is a molecule of significant interest in biochemical and pharmaceutical research. It serves as a potent inhibitor of dihydrofolate reductase (DHFR) and is a precursor to the biologically active 10-formyltetrahydrofolate (10-CHO-THF), a key player in one-carbon metabolism. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological relevance of this compound, with a focus on quantitative data, experimental methodologies, and its role in cellular pathways.
Chemical Structure and Properties
This compound is structurally characterized by a pteridine ring, a p-aminobenzoyl group, and a glutamic acid moiety, with a formyl group attached to the N10 position of the p-aminobenzoyl nitrogen.
Chemical Identifiers
-
IUPAC Name: (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]formylamino]benzoyl]amino]pentanedioic acid[1]
-
CAS Number: 134-05-4[2]
-
Molecular Formula: C₂₀H₁₉N₇O₇[2]
-
Molecular Weight: 469.41 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | Pale orange to brown solid | [2] |
| Melting Point | >193°C (decomposes) | [2] |
| Solubility | Slightly soluble in DMSO (heated, sonicated), Very slightly soluble in Methanol (heated) | [2] |
| Predicted pKa | 3.41 ± 0.10 |
Stability
This compound is relatively stable across a range of pH values. Studies have shown its stability at pH values from 2 to 10, even with heat treatment.[3] However, it is sensitive to light and should be stored in an amber vial under an inert atmosphere at -20°C.[2] In aqueous solutions, it can slowly lose its formyl group.
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its role as a potent inhibitor of dihydrofolate reductase (DHFR) and its position as a precursor to the active coenzyme 10-formyltetrahydrofolate (10-CHO-THF).[4][5][6] While this compound itself is not directly utilized in most enzymatic reactions, its reduced form, 10-CHO-THF, is a crucial donor of formyl groups in the de novo synthesis of purines, which are essential for DNA and RNA synthesis.[7]
The conversion of folic acid derivatives and their participation in one-carbon metabolism is a critical cellular pathway. The diagram below illustrates the central role of the folate cycle.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard method for the formylation of folic acid.[8]
Materials:
-
Folic acid
-
98% Formic acid
-
Deionized water
-
Ethanol
-
Ether
-
Reflux apparatus
-
Centrifuge
Procedure:
-
Dissolve 1 gram of folic acid in 60 mL of 98% formic acid.
-
Reflux the solution for 45 minutes.
-
After cooling, evaporate the formic acid under reduced pressure until the volume is approximately 20 mL.
-
Precipitate the crude product by adding approximately 100 mL of deionized water.
-
Collect the tan-yellow precipitate by centrifugation.
-
Wash the precipitate sequentially with a small amount of water, then absolute ethanol, and finally ether.
-
For further purification, dissolve the crude product in a minimal amount of 98% formic acid and re-precipitate with water or ether.
-
Dry the final product under vacuum.
The following diagram outlines the workflow for the synthesis and purification of this compound.
Characterization by ¹H NMR Spectroscopy
While a detailed experimental protocol for acquiring a ¹H NMR spectrum is instrument-specific, a general procedure for sample preparation is as follows. A commercially available ¹H NMR spectrum can be used as a reference.[9]
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
Procedure:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle heating and sonication may be required to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector
-
Column: C18 reversed-phase column (e.g., 5 µm, 25 cm x 4.6 mm)
-
Mobile Phase: 40 mM sodium phosphate dibasic, 8% acetonitrile (v/v), adjusted to pH 5.5 with phosphoric acid[10]
-
Flow Rate: 0.9 mL/min[10]
-
Column Temperature: 25°C[10]
-
Detection: UV at 282 nm
-
Injection Volume: 20 µL[10]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., DMSO, diluted).
-
For biological samples, a solid-phase extraction (SPE) or other appropriate clean-up procedure may be necessary to remove interfering substances.
-
Filter all samples through a 0.22 µm syringe filter before injection.
The logical workflow for HPLC analysis is depicted below.
Conclusion
This compound is a vital compound for researchers in the fields of cancer biology, nutrition, and drug development. Its role as a potent DHFR inhibitor and its connection to the essential one-carbon metabolism pathway underscore its importance. This technical guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and analysis. Further research to obtain more precise quantitative data on its solubility and enzyme inhibition kinetics will undoubtedly enhance its utility as a research tool and potential therapeutic agent.
References
- 1. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2632759A - N-10 formyl folic acid and process of preparing the same - Google Patents [patents.google.com]
- 9. This compound(134-05-4) 1H NMR [m.chemicalbook.com]
- 10. Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 10-Formyltetrahydrofolate in Purine and Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cellular proliferation, DNA and RNA synthesis, and energy metabolism. Central to this intricate process is the one-carbon donor, 10-formyltetrahydrofolate (10-formyl-THF), a critical cofactor derived from folic acid. This technical guide provides an in-depth exploration of the role of 10-formyl-THF in purine and nucleotide synthesis, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the core biochemical reactions, the enzymes that catalyze them, their kinetic properties, and the spatial organization of these pathways within the cell. Furthermore, this guide will detail established experimental protocols for studying this pathway and discuss its significance as a target for therapeutic intervention, particularly in oncology.
The De Novo Purine Synthesis Pathway: A Two-Part Requirement for 10-Formyl-THF
The de novo synthesis of the purine ring is a ten-step enzymatic pathway that assembles the inosine monophosphate (IMP) molecule from smaller precursors. 10-Formyl-THF is indispensable for this process, as it provides the formyl group for two key reactions:
-
Step 3: Formylation of Glycinamide Ribonucleotide (GAR) : Catalyzed by glycinamide ribonucleotide formyltransferase (GARFT), this reaction incorporates the first formyl group to form formylglycinamide ribonucleotide (FGAR).[1]
-
Step 9: Formylation of 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) : This penultimate step is catalyzed by AICAR formyltransferase (AICARFT), which is part of a bifunctional enzyme that also includes IMP cyclohydrolase (ATIC). This reaction adds the second formyl group to yield 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[2]
The active form, 10-formyltetrahydrofolate, acts as the donor of these crucial one-carbon units.[3]
Generation and Compartmentalization of 10-Formyl-THF
The cellular pool of 10-formyl-THF is maintained through a series of interconnected reactions occurring in both the cytoplasm and mitochondria. This compartmentalization allows for metabolic flexibility and regulation.
Cytosolic Pathway: The trifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase/synthetase (MTHFD1) plays a central role in the cytoplasm. It can generate 10-formyl-THF from formate in an ATP-dependent reaction or from the oxidation of 5,10-methylenetetrahydrofolate.
Mitochondrial Pathway: In the mitochondria, serine is a major source of one-carbon units. Serine hydroxymethyltransferase 2 (SHMT2) converts serine to glycine, generating 5,10-methylenetetrahydrofolate. This is then oxidized to 10-formyl-THF by the bifunctional enzyme MTHFD2/MTHFD2L. The resulting formate can then be exported to the cytoplasm to contribute to the cytosolic 10-formyl-THF pool, which is a significant source for purine synthesis.
The intricate interplay between these cytosolic and mitochondrial pathways ensures a steady supply of 10-formyl-THF for nucleotide biosynthesis.
Signaling Pathways and Logical Relationships
The de novo purine synthesis pathway is tightly regulated and interconnected with other cellular processes. The availability of substrates, including 10-formyl-THF, and feedback inhibition by purine nucleotides are key regulatory mechanisms. The formation of a multi-enzyme complex, termed the "purinosome," has been proposed to enhance the efficiency of the pathway by channeling intermediates and preventing their dilution into the cytosol.
Quantitative Data
A quantitative understanding of the enzymes and metabolites involved in purine synthesis is crucial for building accurate models of cellular metabolism and for designing effective therapeutic strategies.
Table 1: Kinetic Parameters of Key Enzymes in Purine Synthesis
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| GAR Transformylase (GARFT) | Human | GAR | 1.1 ± 0.2 | 7.5 | - | [4] |
| GAR Transformylase (GARFT) | Human | 10-formyl-5,8-dideazafolate (folate analog) | 0.9 ± 0.2 | 7.5 | - | [4] |
| AICAR Transformylase (ATIC) | Candidatus Liberibacter asiaticus | AICAR | 34.81 | - | 0.56 | [5] |
| AICAR Transformylase (ATIC) | Candidatus Liberibacter asiaticus | 10-formyl-THF | 146.6 | - | 0.95 | [5] |
| IMP Cyclohydrolase (ATIC) | Candidatus Liberibacter asiaticus | FAICAR | 1.81 | - | 2.87 | [5] |
Note: Kinetic parameters can vary depending on assay conditions and the specific form of the folate cofactor used.
Table 2: Inhibition Constants (Ki) of Antifolates Targeting Purine Synthesis
| Inhibitor | Target Enzyme | Ki (nM) | Reference |
| LY309887 (Lometrexol analog) | GAR Transformylase | 6.5 | N/A |
| Pemetrexed | AICAR Transformylase | 3000 | N/A |
| Pemetrexed polyglutamates | AICAR Transformylase | 260 | N/A |
| 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) | AICAR Transformylase | 400 ± 100 | [6] |
| 5-amino-4-nitroimidazole ribonucleotide | AICAR Transformylase | 700 ± 500 | [6] |
Table 3: Intracellular Purine Nucleotide Concentrations in HeLa Cells
| Nucleotide | Condition | Relative Abundance | Reference |
| IMP | Purine-depleted | ~3-fold higher vs. purine-rich | [2][7] |
| AMP | Purine-depleted | Similar to purine-rich | [2] |
| GMP | Purine-depleted | Similar to purine-rich | [2] |
| ATP | Normal | ~4.41 mM (average across various normal cells) | [8] |
Note: Absolute concentrations can vary significantly between cell types and culture conditions.
Experimental Protocols
Studying the role of 10-formyl-THF in purine synthesis requires a variety of experimental techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Assay for GAR Transformylase Activity
This assay continuously monitors the formylation of GAR by measuring the increase in absorbance at 295 nm, which corresponds to the formation of the product, 5,8-dideazafolate, from the folate analog substrate 10-formyl-5,8-dideazafolate (fDDF).[4]
Materials:
-
Purified human GAR transformylase
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and desired concentrations of GAR and fDDF.
-
Equilibrate the reaction mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified GAR transformylase (e.g., 3 to 6 nM final concentration).
-
Immediately begin monitoring the increase in absorbance at 295 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of 5,8-dideazafolate (Δε = 18.9 mM-1cm-1).
-
To determine kinetic parameters, perform the assay at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
Coupled Enzyme Assay for AICAR Transformylase Activity
The activity of AICAR transformylase can be measured using a coupled enzyme assay. Since the direct product, FAICAR, does not have a distinct spectral signature, its formation is coupled to the subsequent reaction catalyzed by IMP cyclohydrolase, which is the second activity of the bifunctional ATIC enzyme. This reaction converts FAICAR to IMP, which has a characteristic absorbance at 248 nm.
Materials:
-
Purified human ATIC (bifunctional enzyme)
-
AICAR
-
10-formyltetrahydrofolate (10-formyl-THF)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl
-
Spectrophotometer capable of reading at 248 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a fixed, saturating concentration of 10-formyl-THF.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified ATIC enzyme.
-
Add varying concentrations of AICAR to different reaction mixtures.
-
Immediately monitor the increase in absorbance at 248 nm over time, which corresponds to the formation of IMP.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of IMP.
-
Determine the kinetic parameters (Km for AICAR and Vmax) by plotting the initial velocities against the AICAR concentrations and fitting the data to the Michaelis-Menten equation.
Metabolic Flux Analysis using 13C-Labeled Substrates
Metabolic flux analysis (MFA) with stable isotope tracers, such as 13C-glycine or 13C-serine, is a powerful technique to quantify the in vivo activity of the de novo purine synthesis pathway.[7][9]
General Principle: Cells are cultured in a medium containing a 13C-labeled precursor. This labeled substrate is metabolized and incorporated into various downstream metabolites, including purine nucleotides. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry (MS), the relative contribution of different pathways to their synthesis can be determined.
Abbreviated Protocol for 13C-Glycine Labeling:
-
Culture cancer cells in a defined medium.
-
Replace the medium with one containing [U-13C2]-glycine.
-
After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.
-
Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of purine nucleotides (e.g., AMP, GMP, IMP).
-
The incorporation of 13C atoms into the purine ring provides a measure of the de novo synthesis flux.
LC-MS/MS for Quantification of 10-Formyl-THF
Accurate quantification of intracellular 10-formyl-THF is challenging due to its low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and specificity.
General Protocol Outline:
-
Sample Preparation: Rapidly harvest and quench cells to prevent folate degradation. Cell lysis is typically performed in a buffer containing antioxidants and reducing agents. An internal standard (e.g., 13C-labeled 10-formyl-THF) is added for accurate quantification.
-
Solid-Phase Extraction (SPE): Folates are often concentrated and purified from the cell lysate using SPE.
-
LC-MS/MS Analysis: The extracted folates are separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 10-formyl-THF and its internal standard are monitored for quantification.
Drug Development and Therapeutic Targeting
The critical role of 10-formyl-THF-dependent enzymes in purine synthesis makes them attractive targets for anticancer drug development. By inhibiting these enzymes, the supply of purine nucleotides is cut off, leading to the arrest of DNA replication and cell proliferation.
Antifolate Drugs:
-
Lometrexol (DDATHF): A potent inhibitor of GAR transformylase.[7]
-
Pemetrexed (Alimta): A multi-targeted antifolate that inhibits GARFT, AICARFT, and thymidylate synthase.
The development of these drugs highlights the therapeutic potential of targeting the 10-formyl-THF-utilizing steps of de novo purine synthesis. Future drug discovery efforts may focus on developing more selective inhibitors or targeting other enzymes involved in 10-formyl-THF metabolism to achieve greater efficacy and reduce off-target effects.
Conclusion
10-Formyltetrahydrofolate is a cornerstone of de novo purine and nucleotide synthesis, providing the essential one-carbon units for the construction of the purine ring. The intricate network of enzymes responsible for its synthesis and utilization, distributed across cellular compartments, underscores the complexity and tight regulation of this vital metabolic pathway. A thorough understanding of the biochemical and kinetic properties of these enzymes, as well as the dynamics of folate metabolism, is paramount for researchers in cellular metabolism and for the rational design of novel therapeutics targeting cancer and other proliferative diseases. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for advancing our knowledge in this critical area of biomedical science.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human AICAR transformylase: role of the 4-carboxamide of AICAR in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Formation of 10-Formylfolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous formation of 10-formylfolic acid, a folate derivative with significant biological activity as a potent inhibitor of dihydrofolate reductase (DHFR). While not a primary bioactive folate for cellular growth, its formation in mammalian tissues, particularly the liver, suggests a potential regulatory role in one-carbon metabolism. This document details the biosynthetic pathways, key precursors, and analytical methodologies for the study of this compound. Experimental protocols for its formation in liver tissue and its quantification are provided, along with a summary of its physicochemical properties and its inhibitory action on DHFR.
Introduction
Folate metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides and amino acids, and for the methylation of various biomolecules. Within the complex family of folate derivatives, this compound has emerged as a molecule of interest due to its potent inhibitory effect on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for various chemotherapeutic agents.[1][2] Although this compound itself does not support the growth of mammalian cells, its endogenous formation from folic acid has been observed in rat liver slices.[1][3] This suggests a potential physiological or pathophysiological role for this compound, possibly in the regulation of folate-dependent pathways.
This guide will explore the endogenous synthesis of this compound, presenting the current understanding of its formation, methods for its study, and its interaction with key enzymes.
Biosynthetic Pathways of this compound
The endogenous formation of this compound is understood to occur through at least two potential pathways:
-
Direct Formylation of Folic Acid: Studies have demonstrated that this compound can be generated when rat liver slices are incubated with radiolabeled folic acid.[1][3] The exact enzymatic machinery responsible for this direct formylation in mammalian cells is yet to be fully elucidated.
-
Oxidation of 10-Formyl-5,6,7,8-tetrahydrofolate (10-formyl-THF): A more chemically plausible route for the formation of this compound is through the oxidation of 10-formyl-THF, a key intermediate in one-carbon metabolism. This oxidation can occur non-enzymatically, and may also be catalyzed by cellular components.[4] 10-formyl-THF is synthesized from various one-carbon donors such as serine, glycine, and formate, through the action of a series of enzymes including serine hydroxymethyltransferase (SHMT), and the multifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD).
Below is a diagram illustrating the proposed biosynthetic pathways leading to the formation of this compound.
Experimental Protocols
Formation of this compound in Rat Liver Slices
This protocol is adapted from the study by D'Urso-Scott et al. (1974), which first demonstrated the endogenous formation of this compound.[2]
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
[2-¹⁴C]Folic acid
-
Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with 0.2% glucose
-
Ice-cold 0.9% NaCl solution
-
Boiling water bath
-
Centrifuge
-
Chromatography columns (Sephadex G-15 and DEAE-cellulose)
-
Scintillation counter
Procedure:
-
Tissue Preparation: Euthanize rats and excise the livers. Immediately place the livers in ice-cold 0.9% NaCl solution. Prepare thin liver slices (0.5 mm) using a microtome.
-
Incubation: Incubate approximately 500 mg of liver slices in 5 ml of Krebs-Ringer bicarbonate buffer containing [2-¹⁴C]folic acid (final concentration, e.g., 1 µM) in a 25-ml Erlenmeyer flask. Gas the flasks with 95% O₂ - 5% CO₂ and incubate at 37°C for 1-2 hours in a shaking water bath.
-
Extraction of Folates: After incubation, rapidly cool the flasks on ice. Remove the liver slices, wash with cold buffer, and homogenize in 5 ml of boiling buffer. Heat the homogenate in a boiling water bath for 5 minutes to inactivate enzymes and precipitate proteins.
-
Sample Preparation: Cool the homogenate and centrifuge at 10,000 x g for 15 minutes. The supernatant contains the folate derivatives.
-
Analysis: Analyze the supernatant for the presence of ¹⁴C-labeled this compound using chromatographic techniques as described in section 3.2.
Chromatographic and Spectroscopic Analysis
Chromatography:
-
Sephadex G-15 Gel Filtration: Used for the initial separation of folate monoglutamates from polyglutamates. This compound can be separated from other folate monoglutamates.[2]
-
DEAE-Cellulose Anion-Exchange Chromatography: Provides further purification and separation of folate derivatives based on their charge.[2]
-
High-Performance Liquid Chromatography (HPLC): A more modern and sensitive method for the separation and quantification of various folates, including this compound, from biological samples.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high specificity and sensitivity for the identification and quantification of folate species.[5][8][9][10]
Spectroscopy:
-
UV-Visible Spectroscopy: this compound exhibits a characteristic UV spectrum that can be used for its identification and quantification. The absorbance maxima can be measured at different pH values.[2]
-
Fluorescence Spectroscopy: this compound displays a distinct fluorescence spectrum with a maximum at 458 nm at neutral pH, which can be used for its detection.[2]
Quantitative Data
The following tables summarize the available quantitative data regarding the formation and activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₇O₇ | [11][12] |
| Molecular Weight | 469.41 g/mol | [11][12] |
| Appearance | Pale orange to brown solid | [12] |
| Melting Point | >193°C (decomposes) | [12] |
| Solubility | Slightly soluble in DMSO (with heating), very slightly soluble in Methanol (with heating) | [12] |
Table 2: Formation of this compound in Rat Liver Slices
| Parameter | Value | Reference |
| Tissue | Rat Liver Slices | [2] |
| Precursor | [2-¹⁴C]Folic Acid | [2] |
| Amount Formed | Approximately 4 nmol/hr per gram of wet tissue | [2] |
Table 3: Inhibition of Dihydrofolate Reductase (DHFR) by this compound
| Enzyme Source | Inhibitor | Ki (Inhibition Constant) | Reference |
| L1210 Mouse Leukemia Cells | This compound | Not explicitly stated, but described as a "potent inhibitor" | [13] |
| Human | This compound | Not explicitly stated, but described as a "potent inhibitor" | [1] |
Regulatory Mechanisms and Biological Significance
The endogenous formation of this compound is likely regulated by the overall flux through the one-carbon metabolism pathway. The availability of its precursors, folic acid and 10-formyl-THF, is a key determinant. Factors that upregulate one-carbon metabolism, such as cellular proliferation, would be expected to increase the potential for this compound formation.
The primary biological significance of this compound appears to be its potent inhibition of DHFR.[1][2][13] This inhibition could serve as a feedback mechanism to regulate folate metabolism. By inhibiting DHFR, this compound can reduce the regeneration of tetrahydrofolate (THF), the active cofactor form of folate, thereby modulating the rates of nucleotide and amino acid synthesis.
It is important to note that this compound is not bioactive in supporting the growth of human leukemia cells, unlike its reduced counterpart, 10-formyl-7,8-dihydrofolic acid.[14] This suggests that for any potential therapeutic applications, the local concentration and metabolic state of the target tissue would be critical.
Conclusion
The endogenous formation of this compound represents an intriguing aspect of folate metabolism. While its direct biosynthetic pathway in mammalian cells requires further investigation, its role as a potent inhibitor of DHFR positions it as a potential endogenous regulator of one-carbon metabolism. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to further explore the synthesis, regulation, and biological functions of this unique folate derivative. A deeper understanding of the factors governing its formation could unveil novel therapeutic targets for diseases characterized by dysregulated folate metabolism, such as cancer.
References
- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical determination of folates: recent analytical strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. This compound | DHFR | TargetMol [targetmol.com]
- 14. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Facets of 10-Formylfolic Acid in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
One-carbon metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides and amino acids, thus fueling cellular proliferation. Central to this network is the folate cycle, where various folate derivatives act as one-carbon donors. 10-Formylfolic acid and its metabolic precursor, 10-formyltetrahydrofolate (10-CHO-THF), are key players in this intricate system. This technical guide provides an in-depth exploration of the relevance of this compound and its associated metabolic pathways in the context of cancer biology. We delve into its role in purine synthesis, the tumor-suppressive functions of 10-formyltetrahydrofolate dehydrogenase (ALDH1L1), and the potential of this compound as a therapeutic agent through its potent inhibition of dihydrofolate reductase (DHFR). This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to support further research and drug development in this promising area of oncology.
Introduction: The Central Role of One-Carbon Metabolism in Cancer
Rapidly proliferating cancer cells have a heightened demand for metabolic precursors to support DNA replication, RNA synthesis, and protein production. One-carbon metabolism, which revolves around the transfer of one-carbon units by folate cofactors, is a cornerstone of this anabolic activity. Folic acid is reduced to its active form, tetrahydrofolate (THF), which can then carry one-carbon units at various oxidation states.
10-formyltetrahydrofolate (10-CHO-THF) is a critical derivative in this cycle, serving as the donor of formyl groups for two key steps in the de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of adenine and guanine, the building blocks of DNA and RNA. Consequently, the availability of 10-CHO-THF is a rate-limiting factor for nucleotide synthesis and, therefore, for cancer cell proliferation.
This guide focuses on two key aspects of the 10-formylfolate axis in cancer biology:
-
The role of the enzyme 10-formyltetrahydrofolate dehydrogenase (ALDH1L1) , which catabolizes 10-CHO-THF and is now recognized as a potent tumor suppressor.
-
The direct therapeutic potential of a related molecule, This compound , as a potent inhibitor of dihydrofolate reductase (DHFR) , a well-established target for cancer chemotherapy.
The 10-Formylfolate Axis in Cancer Proliferation and Suppression
10-Formyltetrahydrofolate: Fueling Purine Synthesis
The de novo synthesis of the purine ring is a multi-step process that incorporates two one-carbon units from 10-CHO-THF. These reactions are catalyzed by glycinamide ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT). In rapidly dividing cancer cells, the demand for purines is significantly elevated, making the enzymes and cofactors of this pathway attractive targets for therapeutic intervention.
ALDH1L1: A Gatekeeper of One-Carbon Units and a Tumor Suppressor
10-formyltetrahydrofolate dehydrogenase (ALDH1L1), also known as FDH, is a cytosolic enzyme that catalyzes the NADP+-dependent oxidation of 10-CHO-THF to THF and CO2. By consuming 10-CHO-THF, ALDH1L1 effectively acts as a gatekeeper, regulating the flux of one-carbon units into the purine biosynthesis pathway.
A growing body of evidence indicates that ALDH1L1 functions as a tumor suppressor. It is frequently and significantly downregulated in a wide range of cancers, including hepatocellular carcinoma, lung adenocarcinoma, and oral squamous cell carcinoma. This downregulation is often attributed to the hypermethylation of the ALDH1L1 gene promoter. The loss of ALDH1L1 expression is thought to provide a metabolic advantage to cancer cells by increasing the pool of 10-CHO-THF available for purine synthesis, thereby fueling proliferation.
Signaling Pathways Influenced by ALDH1L1
The tumor-suppressive functions of ALDH1L1 extend beyond its metabolic role and involve the modulation of key signaling pathways that control cell fate.
Activation of the p53 Pathway
Ectopic expression of ALDH1L1 in cancer cells lacking the enzyme has been shown to induce cell cycle arrest and apoptosis in a p53-dependent manner. The proposed mechanism involves the depletion of purine nucleotide pools, leading to cellular stress and the subsequent activation of the p53 tumor suppressor protein. This activation is characterized by the phosphorylation of p53 at several serine residues, including Ser6 and Ser20 in the transactivation domain and Ser392 in the C-terminal domain. Activated p53 then translocates to the nucleus and induces the expression of its downstream targets, such as the pro-apoptotic protein PUMA.
Inhibition of the PI3K/Akt/Rb Pathway
Recent studies have also implicated ALDH1L1 in the regulation of the PI3K/Akt/Rb signaling pathway, a critical axis for cell growth, survival, and proliferation. Overexpression of ALDH1L1 in oral squamous cell carcinoma cells has been shown to inhibit the expression of key components of this pathway, including PI3K and phosphorylated Akt (p-Akt). The downstream consequences of this inhibition include a reduction in the levels of cell cycle-promoting proteins such as CDK2, CDK6, Cyclin D1, and Cyclin D3, and an increase in the expression of the cell cycle inhibitor p27. This ultimately leads to the suppression of retinoblastoma protein (Rb) phosphorylation, a key event in the G1/S phase transition of the cell cycle.
This compound: A Potent DHFR Inhibitor
While the downregulation of ALDH1L1 highlights an indirect therapeutic strategy, this compound itself has been identified as a potent natural inhibitor of dihydrofolate reductase (DHFR). DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step for the regeneration of the folate pool. Inhibition of DHFR leads to a depletion of THF and its derivatives, including 10-CHO-THF, thereby halting the synthesis of purines and thymidylate and ultimately leading to cell death. This is the mechanism of action for the widely used chemotherapeutic agent, methotrexate.
The discovery that this compound is a potent DHFR inhibitor suggests its potential as a direct anti-cancer agent. Further research is warranted to quantify its inhibitory activity and evaluate its efficacy in preclinical cancer models.
Quantitative Data Summary
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Inhibitor | Target Organism/Enzyme | IC50 (µM) |
| Piritrexim | Pneumocystis carinii DHFR | 0.038 |
| Piritrexim | Toxoplasma gondii DHFR | 0.011 |
| DHFR-IN-4 | DHFR | 0.123 |
Data compiled from commercially available information.
Table 2: ALDH1L1 Expression in Cancer
ALDH1L1 expression is consistently downregulated in various cancer types compared to their corresponding normal tissues. The following table summarizes these findings.
| Cancer Type | Change in Expression | Reference |
| Hepatocellular Carcinoma (HCC) | Significantly downregulated | |
| Lung Carcinoma | Strongly downregulated | |
| Pancreatic Adenocarcinoma | Strongly downregulated | |
| Oral Squamous Cell Carcinoma (OSCC) | Significantly reduced | |
| Colon Cancer | Decreased | |
| Breast Cancer | Downregulated | |
| Prostate Cancer | Downregulated |
This table provides a qualitative summary. Quantitative data (e.g., fold change) can vary depending on the study and detection method.
Experimental Protocols
Synthesis of this compound
Objective: To chemically synthesize this compound for use in experimental assays.
Principle: Folic acid is formylated by treatment with concentrated formic acid.
Materials:
-
Folic acid
-
Concentrated formic acid (e.g., 85%)
-
Acetic anhydride
-
Water
-
Ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve folic acid in a mixture of 85% formic acid and acetic anhydride.
-
Heat the solution at reflux for 1 hour.
-
Evaporate the solution to dryness in vacuo at 25°C.
-
Wash the residue thoroughly with water.
-
Dissolve the washed residue in 85% formic acid.
-
Filter the solution.
-
Slowly add water to the filtrate to precipitate the crude N-10-formylfolic acid.
-
Collect the precipitate by filtration.
-
For further purification, dissolve the crude product in aqueous formic acid and precipitate with ether.
-
Collect the purified this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on DHFR activity.
Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH. The inhibition by this compound is assessed by comparing the reaction rate in the presence and absence of the compound.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
This compound, inhibitor
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV/Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of this compound (or vehicle control).
-
Add the DHFR enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer's kinetics program.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition by comparing the velocities of the reactions with and without this compound.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the inhibitor concentration.
Overexpression of ALDH1L1 in Cancer Cells
Objective: To re-introduce ALDH1L1 expression in cancer cell lines that lack it.
Principle: The coding sequence for ALDH1L1 is cloned into a mammalian expression vector, which is then transfected into the target cancer cells.
Workflow:
Detailed Protocol:
-
Primer Design and PCR: Design primers to amplify the full-length coding sequence of human ALDH1L1. Incorporate restriction enzyme sites at the 5' and 3' ends of the primers that are compatible with the multiple cloning site of the chosen mammalian expression vector (e.g., pcDNA3.1). Perform PCR using a high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested ALDH1L1 insert into the linearized expression vector using T4 DNA ligase.
-
Transformation and Screening: Transform the ligation product into competent E. coli. Select for transformed bacteria and screen colonies for the presence of the correct insert by colony PCR or restriction digest of purified plasmid DNA.
-
Plasmid Purification: Culture a positive clone and purify the plasmid DNA.
-
Transfection: Transfect the purified ALDH1L1 expression vector into the target cancer cell line (e.g., A549 lung cancer cells) using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection and Validation: If the expression vector contains a selection marker, select for stably transfected cells. Validate the expression of ALDH1L1 protein by Western blotting and mRNA by qRT-PCR.
Western Blot Analysis of p53 Phosphorylation
Objective: To detect the phosphorylation of p53 in response to ALDH1L1 expression.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total p53 and phosphorylated forms of p53.
Materials:
-
ALDH1L1-expressing and control cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total p53, anti-phospho-p53 (Ser6, Ser20, Ser392)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of total and phosphorylated p53.
Co-Immunoprecipitation of p53
Objective: To study the interaction of p53 with other proteins.
Principle: A p53-specific antibody is used to pull down p53 and its interacting partners from a cell lysate. The precipitated proteins are then analyzed by Western blotting.
Materials:
-
Cell lysate
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-p53 antibody.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p53 and potential interacting proteins.
Conclusion and Future Directions
The 10-formylfolate axis presents a compelling area of investigation in cancer biology with significant therapeutic potential. The frequent downregulation of the tumor suppressor ALDH1L1 in various cancers highlights its importance in controlling cancer cell proliferation and suggests that strategies to restore its function could be beneficial. Furthermore, the identification of this compound as a potent inhibitor of DHFR opens up a new avenue for the development of novel antifolate therapies.
Future research should focus on:
-
Quantifying the inhibitory potency of this compound against DHFR from various species, including human DHFR, to determine its therapeutic index.
-
Evaluating the anti-cancer efficacy of this compound in preclinical models of various cancers, both as a single agent and in combination with other therapies.
-
Further elucidating the downstream signaling events regulated by ALDH1L1 to identify additional therapeutic targets.
-
Investigating the mechanisms of ALDH1L1 downregulation in cancer to develop strategies for its reactivation.
A deeper understanding of the multifaceted roles of this compound and its related pathways will undoubtedly contribute to the development of more effective and targeted cancer therapies.
Enzymatic Synthesis of 10-Formylfolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a derivative of folic acid that has garnered interest in the scientific community due to its role as a potent natural inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for various chemotherapeutic agents.[1][2] While the chemical synthesis of this compound is well-established, the direct enzymatic synthesis from folic acid remains a less-explored area. This technical guide provides a comprehensive overview of the current understanding of the enzymatic synthesis of this compound, including observed in vivo formation, and detailed protocols for the closely related and well-characterized enzymatic synthesis of 10-formyltetrahydrofolate.
Enzymatic Formation of this compound: In Vivo Observations
Direct enzymatic synthesis of this compound from folic acid using a purified enzyme system has not been extensively documented. However, its formation has been observed in biological systems, suggesting an underlying enzymatic pathway.
Formation in Rat Liver Slices
Studies have shown that when rat liver slices are incubated with radiolabeled folic acid ([¹⁴C]FA), a significant accumulation of this compound occurs.[1][2][3] This observation points to an endogenous enzymatic activity capable of formylating folic acid.
Experimental Protocol: Observation of this compound Formation in Rat Liver Slices (Adapted from d'Urso-Scott et al., 1974)[1][2][3]
-
Tissue Preparation: Liver slices are prepared from freshly excised rat livers.
-
Incubation: The liver slices are incubated in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing [¹⁴C]folic acid. In some experiments, methotrexate is added to inhibit dihydrofolate reductase and prevent the reduction of folic acid.
-
Extraction: After incubation, the folate derivatives are extracted from the liver slices. This is typically achieved by boiling the slices in a buffer containing a reducing agent like ascorbate to protect labile folates, followed by homogenization and centrifugation.
-
Purification and Identification: The supernatant containing the folate derivatives is then subjected to chromatographic techniques for separation and identification.
-
Gel Filtration Chromatography: Sephadex G-15 is used for initial separation.
-
Ion-Exchange Chromatography: DEAE-Sephadex is used for further purification.
-
-
Analysis: The identity of this compound is confirmed by co-chromatography with an authentic standard, spectral analysis, and enzymatic assays.
Quantitative Data from Rat Liver Slice Experiments
| Parameter | Value | Reference |
| Rate of Formation | ~4 nmole/hr per g of wet tissue | [3] |
Logical Workflow for Observation in Rat Liver Slices
Caption: Workflow for the observation of this compound in rat liver slices.
Enzymatic Synthesis of 10-Formyltetrahydrofolate
In contrast to this compound, the enzymatic synthesis of its reduced form, 10-formyltetrahydrofolate, is a well-characterized process. This reaction is catalyzed by formate-tetrahydrofolate ligase (FTHFS), also known as formyltetrahydrofolate synthetase.[4]
Signaling Pathway: Role of FTHFS in One-Carbon Metabolism
References
- 1. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
10-Formylfolic Acid: A Technical Guide to a Natural Folate Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a naturally occurring folate derivative that has garnered significant interest due to its role as a potent endogenous inhibitor of dihydrofolate reductase (DHFR), a key enzyme in cellular metabolism. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its biosynthesis, metabolic significance, and analytical determination. The information presented herein is intended to support further research and drug development efforts targeting folate pathways.
Biosynthesis and Metabolism
This compound has been identified as a metabolite formed from folic acid in mammalian tissues. Seminal studies using rat liver slices demonstrated the conversion of radiolabeled folic acid into a compound that was subsequently identified as this compound[1][2][3]. The formation of this metabolite suggests an active, though not fully elucidated, enzymatic pathway for the formylation of folic acid in vivo.
While the precise enzymatic machinery responsible for the direct conversion of folic acid to this compound in mammalian cells remains to be definitively identified, the broader context of one-carbon metabolism involves the enzymatic transfer of formyl groups. Enzymes such as transformylases, which utilize 10-formyltetrahydrofolate as a carbon donor, are central to this process[4][5]. It is plausible that a related enzymatic activity is responsible for the formylation of folic acid.
The metabolic fate of this compound is an area of active investigation. There is evidence to suggest that this compound itself may not be the primary bioactive form within the cell. Instead, its reduced counterpart, 10-formyl-7,8-dihydrofolic acid, has been shown to be a substrate for key enzymes in folate metabolism, including aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase[6][7]. This suggests that the bioactivity of this compound may be dependent on its subsequent reduction.
Furthermore, a compelling hypothesis posits a role for the gut microbiota in the metabolism of this compound. It has been suggested that intestinal bacteria may be capable of converting this compound into a more readily usable form for the host[7]. This highlights the importance of considering the interplay between host and microbial metabolism in understanding the physiological role of this folate derivative.
The degradation of folates can be influenced by factors such as pH and exposure to light. While not representing a physiological pathway, studies on the degradation of folic acid under various conditions can provide insights into the stability of the pterin ring structure shared by this compound.
Role in One-Carbon Metabolism and Regulation
The primary significance of this compound lies in its potent inhibition of dihydrofolate reductase (DHFR)[1][2][3][7][8]. DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound can exert a regulatory influence on these fundamental cellular processes. This endogenous inhibition suggests a potential feedback mechanism within the folate pathway.
The following diagram illustrates the central role of DHFR in one-carbon metabolism and the inhibitory action of this compound.
Figure 1. Overview of DHFR-centric one-carbon metabolism and inhibition by this compound.
Quantitative Data
Similarly, the physiological concentrations of this compound in various tissues and cellular compartments have not been extensively quantified. The development and application of sensitive analytical methods are required to ascertain these levels, which would provide crucial context for its regulatory role.
Experimental Protocols
Formation and Isolation of this compound from Rat Liver Slices
This protocol is adapted from the methodology described by D'Urso-Scott, Uhoch, and Bertino in their 1974 PNAS publication[1].
Workflow Diagram:
Figure 2. Experimental workflow for the isolation of this compound from rat liver slices.
Methodology:
-
Tissue Preparation: Obtain fresh liver from male Sprague-Dawley rats and prepare thin slices (0.5 mm).
-
Incubation: Incubate the liver slices in Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose and [2-¹⁴C]folic acid. The incubation is carried out at 37°C for 1-2 hours under an atmosphere of 95% O₂ and 5% CO₂.
-
Extraction: After incubation, wash the slices and homogenize them in a 1% sodium ascorbate solution (pH 7.0) to prevent the degradation of labile folates.
-
Centrifugation: Centrifuge the homogenate at high speed to obtain a clear supernatant.
-
Gel Filtration Chromatography: Apply the supernatant to a Sephadex G-15 column to separate folate monoglutamates from polyglutamates and other cellular components.
-
Anion Exchange Chromatography: Pool the radioactive fractions from the gel filtration step that correspond to the elution volume of interest and apply them to a DEAE-Sephadex A-25 column. Elute with a salt gradient to achieve finer separation.
-
Analysis: Analyze the fractions for radioactivity and UV absorbance. Co-chromatograph with known folate standards to identify the peak corresponding to this compound.
Analytical Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
Modern analytical techniques, particularly LC-MS, offer high sensitivity and specificity for the quantification of folate species. The following is a general protocol that can be adapted for the analysis of this compound in biological samples.
Workflow Diagram:
References
- 1. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 5. THE ENZYMES OF THE 10-FORMYL-TETRAHYDROFOLATE SYNTHETIC PATHWAY ARE FOUND EXCLUSIVELY IN THE CYTOSOL OF THE TRYPANOSOMATID PARASITE LEISHMANIA MAJOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unraveling the Inhibitory Kinetics of 10-Formylfolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitory kinetics of 10-Formylfolic acid, a naturally occurring folate derivative that has been identified as a potent inhibitor of a key enzyme in cellular metabolism. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the pertinent biochemical pathways to offer a comprehensive resource for researchers in pharmacology, enzymology, and drug development.
Executive Summary
Mechanism of Action and Metabolic Context
This compound exerts its inhibitory effect on dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts the supply of THF, thereby impeding DNA synthesis and cell proliferation.[4][5][6]
The Folate Pathway and the Role of DHFR
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the point of inhibition by this compound.
Quantitative Inhibitory Data
While the seminal research by d'Urso-Scott, Uhoch, and Bertino in 1974 identified this compound as a "potent natural inhibitor" of DHFR, specific IC₅₀ or Kᵢ values were not reported in this foundational study.[1][2] To provide a frame of reference, the following table summarizes the inhibitory constants for other well-characterized DHFR inhibitors.
| Inhibitor | Target Organism/Enzyme | IC₅₀ | Kᵢ | Reference |
| Methotrexate | Human DHFR | ~4.74 nM | - | [7] |
| Trimetrexate | Human DHFR | ~4.74 nM | - | [7] |
| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM | - | [7] |
| Piritrexim | Toxoplasma gondii DHFR | 0.011 µM | - | [7] |
| DHFR-IN-4 | Human DHFR | 123 nM | - | [7] |
Note: The absence of specific quantitative data for this compound highlights a knowledge gap and an opportunity for further research to precisely characterize its inhibitory potency.
Experimental Protocols
The determination of inhibitory kinetics for compounds like this compound on DHFR typically involves a spectrophotometric enzyme assay. The following is a generalized protocol based on standard methodologies.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
This compound, inhibitor
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer to test a range of concentrations.
-
-
Assay Setup:
-
In a quartz cuvette, combine the assay buffer, a fixed concentration of NADPH, and a specific concentration of the inhibitor (this compound).
-
Include a control reaction with no inhibitor.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a fixed amount of DHFR enzyme to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the different inhibitor concentrations.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Experimental Workflow Diagram
The logical flow of the DHFR inhibition assay is depicted in the following diagram.
Logical Relationship of Inhibition
The interaction between this compound, DHFR, and its natural substrate DHF is likely competitive, given the structural similarity between folate derivatives. This relationship can be visualized as follows.
Conclusion and Future Directions
This compound is a noteworthy natural inhibitor of dihydrofolate reductase. While its potency has been qualitatively established, a significant opportunity exists for further research to quantify its inhibitory kinetics (Kᵢ and IC₅₀) against DHFR from various species, including human. Such studies would provide a more precise understanding of its potential physiological and pharmacological roles. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to pursue these investigations and contribute to a more complete understanding of folate metabolism and its regulation.
References
- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 10-Formylfolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formylfolic acid is a crucial derivative of folic acid that plays a significant role in one-carbon metabolism and is a potent inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy.[1][2][3][4] Its synthesis is of interest to researchers studying antifolate drugs, enzyme kinetics, and metabolic pathways. This document provides a detailed protocol for the chemical synthesis of this compound from folic acid, based on established methods involving formylation in acidic conditions.
Introduction
Folic acid and its derivatives, collectively known as folates, are essential B vitamins required for a variety of metabolic processes, including the synthesis of nucleotides, and the metabolism of amino acids. This compound, a stable oxidized derivative, is a key intermediate in these pathways. The formylation of folic acid at the N10 position is a common method for its synthesis. This can be achieved by reacting folic acid with a formylating agent, most commonly concentrated formic acid.[5] This application note details a reliable method for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | Folic Acid | [6] |
| Reagent | 98% Formic Acid | [6] |
| Yield of Crude Product | ~67% | [6] |
| Yield of Pure Product | 70% (from crude) | [6] |
| UV Absorption Maxima (pH 7) | ||
| λmax 1 | 265 nm | [6] |
| λmax 2 | 350 nm | [6] |
| Elemental Analysis | Calculated | Found |
| % Carbon | 51.70 | 51.77 |
| % Hydrogen | 4.34 | 4.78 |
| % Nitrogen | 22.22 | 22.75, 22.79 |
Experimental Protocol: Synthesis of this compound
This protocol is based on the formylation of folic acid using concentrated formic acid.
Materials:
-
Folic Acid
-
98% Formic Acid
-
Anhydrous Ether
-
Absolute Ethanol
-
Deionized Water
-
Reflux apparatus
-
Centrifuge
-
Lyophilizer (optional)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve folic acid in 98% formic acid. A typical ratio is 0.5 g of folic acid to 10-20 mL of formic acid.[6]
-
Reaction: Heat the mixture to reflux for a specified period, typically one to two hours.[6]
-
Precipitation of Crude Product: After cooling the reaction mixture, evaporate the formic acid under reduced pressure until the volume is significantly reduced (e.g., to 20 mL from a larger volume). Add water to the concentrated solution to precipitate the crude this compound. The product should appear as a tan-yellow solid.[6]
-
Isolation of Crude Product: Collect the precipitate by centrifugation. Wash the crude product sequentially with a small amount of water, followed by absolute ethanol, and finally with ether.[6]
-
Purification:
-
Dissolve the crude product in a minimal amount of 98% formic acid.[6]
-
Dilute the solution with water and filter to remove any insoluble impurities.[6]
-
The purified product can be recovered by lyophilization to remove the water and formic acid.[6]
-
Alternatively, the product can be precipitated by the slow addition of ether to the aqueous formic acid solution.[6]
-
-
Drying and Storage: Dry the purified this compound under vacuum. Store the final product at -20°C in an amber vial under an inert atmosphere to prevent degradation.[7]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The described protocol provides a reliable and straightforward method for the synthesis of this compound from folic acid. The purification steps are crucial for obtaining a product of high purity suitable for research and drug development applications. Researchers should pay close attention to the reaction conditions and purification procedures to ensure a high yield and purity of the final compound.
References
- 1. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DHFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. US2632759A - N-10 formyl folic acid and process of preparing the same - Google Patents [patents.google.com]
- 7. usbio.net [usbio.net]
Preparing 10-Formylfolic Acid for In Vitro Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a critical molecule in the study of one-carbon metabolism, serving as a potent inhibitor of dihydrofolate reductase (DHFR) and a derivative of the cofactor for enzymes in the de novo purine biosynthesis pathway.[1][2] Its proper preparation and use in in vitro enzyme assays are paramount for obtaining accurate and reproducible data in drug discovery and metabolic research. These application notes provide detailed protocols for the preparation of this compound and its application in key enzymatic assays.
Data Presentation
Quantitative Data Summary
| Compound | Enzyme | Parameter | Value | Source Organism | Notes |
| This compound | Dihydrofolate Reductase (DHFR) | Inhibition | Potent Inhibitor | Not Specified | Specific Kᵢ or IC₅₀ values are not readily available in literature. |
| 10-Formyl-tetrahydrofolate | AICAR Transformylase | Kₘ | 146.6 µM | Candidatus Liberibacter asiaticus | Vₘₐₓ of 0.95 µmol/min/mg. |
| 10-Formyl-tetrahydrofolate | GAR Transformylase | - | Substrate | E. coli, Human | Specific kinetic parameters are not readily available. |
| 10-Formyl-7,8-dihydrofolate | AICAR Transformylase | Substrate | Kinetically preferred over 10-formyl-tetrahydrofolate | Human, Rat | Approximately 5-fold kinetic advantage.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is based on the synthesis from folic acid. Commercial sources of this compound are also available.
Materials:
-
Folic acid
-
Formic acid (85% or 98%)
-
Acetic anhydride (optional)
-
Deionized water
-
Microcentrifuge tubes
-
Vacuum desiccator
-
NaOH pellets
Procedure:
-
Formylation: Dissolve folic acid in 85% formic acid (e.g., 13.6 mg in 1 ml) and heat at 100°C for 2 hours. Alternatively, a mixture of 85% formic acid and acetic anhydride can be used at reflux for one hour.[4]
-
Precipitation: Slowly add the reaction mixture to a large volume of cold deionized water with stirring to precipitate the crude this compound.
-
Washing and Collection: Collect the precipitate by centrifugation. Wash the pellet thoroughly with deionized water to remove residual formic acid.
-
Drying: Dry the purified this compound in a vacuum desiccator over NaOH pellets.
-
Storage: Store the dried compound at -20°C in an amber vial under an inert atmosphere to protect it from light and moisture.
Preparation of Stock Solution for Assays:
Due to its limited solubility, preparing a stock solution of this compound requires careful handling.
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound. Gentle heating and sonication may be required to aid dissolution.
-
Once dissolved, the stock solution can be further diluted in the appropriate assay buffer. Note that the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHFR by this compound. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[5][6][7]
Materials:
-
Purified DHFR enzyme
-
This compound stock solution
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5 M KCl
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of DHF in the assay buffer.
-
Prepare a working solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
-
Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:
-
Blank: Assay buffer only.
-
No Inhibitor Control: Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Inhibitor Wells: Assay buffer, DHFR enzyme, DHF, NADPH, and varying concentrations of this compound.
-
-
Pre-incubation: Add the assay buffer, DHFR enzyme, and this compound (or buffer for the control) to the wells. Incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ or Kᵢ value.
-
Visualizations
Signaling Pathway: De Novo Purine Biosynthesis
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the steps where 10-formyl-tetrahydrofolate (a derivative of this compound) is a crucial cofactor for GAR and AICAR transformylases.
Caption: De Novo Purine Biosynthesis Pathway.
Experimental Workflow: DHFR Inhibition Assay
This diagram outlines the key steps in performing a DHFR inhibition assay using this compound.
Caption: DHFR Inhibition Assay Workflow.
Logical Relationship: 10-Formylfolate in One-Carbon Metabolism
This diagram illustrates the central role of 10-formyl-tetrahydrofolate as a one-carbon donor in key metabolic pathways.
Caption: Role of 10-Formylfolate in Metabolism.
References
- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. US2632759A - N-10 formyl folic acid and process of preparing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 10-Formylfolic Acid in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a derivative of folic acid and an important intermediate in one-carbon metabolism. It plays a crucial role in the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[1] The accurate quantification of this compound in biological matrices such as plasma, urine, and tissues is vital for understanding its physiological and pathological roles, as well as for the development of drugs targeting folate pathways. High-Performance Liquid Chromatography (HPLC), coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, offers a robust and sensitive method for this purpose.
These application notes provide detailed protocols for the quantification of this compound in various biological samples using HPLC-UV and HPLC-MS/MS.
Biological Significance of this compound
This compound is a key component of the one-carbon metabolism pathway, which is a series of interconnected metabolic reactions that transfer one-carbon units.[1][2] This pathway is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine).[1][2] Within this pathway, 10-formyltetrahydrofolate (10-CHO-THF), the reduced form of this compound, serves as a carbon donor for two key steps in the de novo purine synthesis pathway.[1] Dysregulation of one-carbon metabolism has been implicated in various diseases, including cancer and neural tube defects. Furthermore, this compound has been identified as a potent natural inhibitor of dihydrofolate reductase, suggesting a potential regulatory role within the cell.[3][4]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
This protocol is adapted from established methods for folic acid analysis in plasma.[5][6]
1. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 1.2 mL of cold 50 mmol/L potassium tetraborate buffer (pH 9.0) containing 1% sodium ascorbate.[5]
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a boiling water bath for 30 minutes to precipitate proteins.[5]
-
Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: Isocratic elution with a mixture of 40 mM sodium phosphate dibasic buffer and 8% acetonitrile (v/v), adjusted to pH 5.5.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[6]
-
UV Detection: 284 nm[9]
3. Calibration and Quantification
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Inject the calibration standards and the prepared plasma samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Urine by LC-MS/MS
This protocol is based on LC-MS/MS methods for the analysis of folates and other small molecules in urine.[10][11]
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 3000 x g for 15 minutes at 4°C to remove particulate matter.[7]
-
To 100 µL of the supernatant, add 400 µL of cold acetonitrile containing an internal standard (e.g., ¹³C-labeled this compound) to precipitate proteins.[12]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12][13]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[12]
-
Transfer to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size)[14]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode[15]
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A potential transition could be based on the fragmentation of the deprotonated molecule.
-
3. Data Analysis
-
Perform a system suitability test to ensure the performance of the LC-MS/MS system.
-
Analyze the calibration standards and urine samples.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Data Presentation
The following tables summarize typical performance characteristics for the quantification of folates in biological samples based on published methods. These values can be used as a reference for method validation of this compound analysis.
Table 1: HPLC-UV Method Validation Parameters for Folate Analysis in Plasma
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.02 - 0.04 pmol/injection | [5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [6] |
| Recovery | 92 - 99% | [5] |
| Intra-day Precision (%CV) | < 5% | [5] |
| Inter-day Precision (%CV) | < 10% | [5] |
Table 2: LC-MS/MS Method Validation Parameters for Folate Analysis in Biological Fluids
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [14][15] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL | [13] |
| Accuracy (% Bias) | Within ±15% | [14][15] |
| Precision (%CV) | < 15% | [14][15] |
| Matrix Effect | Minimal and compensated by internal standard | [15] |
| Stability (Freeze-thaw, short-term) | Stable | [15] |
Conclusion
The protocols described provide a framework for the reliable quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity. For lower concentrations and complex matrices, LC-MS/MS is the preferred method due to its superior sensitivity and specificity. Proper method validation is crucial to ensure accurate and reproducible results. These application notes serve as a valuable resource for researchers and scientists in the field of folate metabolism and drug development.
References
- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsi.org [ijpsi.org]
- 7. cores.emory.edu [cores.emory.edu]
- 8. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 10-Formylfolic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Formylfolic acid is a stable oxidized derivative of 10-formyltetrahydrofolate, a crucial coenzyme in one-carbon metabolism. This pathway is fundamental for the biosynthesis of purines and pyrimidines, essential building blocks of DNA and RNA.[1][2] Given its role, the accurate quantification of this compound and other folate vitamers is critical in various research fields, including nutrition, clinical diagnostics, and drug development, particularly for therapies targeting folate metabolism like antifolates.[3][4]
This application note details a robust and sensitive method for the detection and quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology provides high selectivity and speed, making it a superior choice over traditional microbiological or binding assays.[5]
Principle of the Method
The method involves the extraction of this compound from a biological matrix, such as serum, using solid-phase extraction (SPE). To ensure stability, antioxidants like ascorbic acid are used throughout the sample preparation process. An isotopically labeled internal standard is added prior to extraction to correct for matrix effects and variations in recovery. The extracted analytes are then separated chromatographically on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity and sensitivity for accurate quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of folates from serum.
Reagents:
-
SPE Sample Buffer: 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH adjusted to 3.2.[1]
-
SPE Wash Buffer: 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid in water, pH adjusted to 3.4.[1]
-
SPE Elution Buffer: 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid in water.[1]
-
Reconstitution Solution: 90:10 Water:Methanol.[1]
-
Internal Standard (IS) Stock: A suitable stable isotope-labeled folate standard (e.g., ¹³C₅-Folic Acid).
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
Protocol:
-
Thaw serum samples on ice.
-
To 200 µL of serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.
-
Add 400 µL of SPE Sample Buffer and 200 µL of water. Vortex for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet proteins.[1]
-
Condition the SPE Plate (e.g., SOLA 10 mg/2mL 96-well plate):
-
Add 2 mL of Acetonitrile.
-
Add 2 mL of Methanol.
-
Add 2 mL of SPE Sample Buffer.[1] Allow each solvent to pass through under gravity or gentle vacuum.
-
-
Load: Transfer the supernatant from step 4 to the conditioned SPE plate and allow it to drip through under gravity.[1]
-
Wash: Add 3 mL of SPE Wash Buffer to each well and allow it to pass through.[1]
-
Elute: Elute the folates by adding 1 mL of SPE Elution Buffer. Collect the eluate.[1]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute: Reconstitute the dried extract in 200 µL of Reconstitution Solution.[1]
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
System: Vanquish Horizon HPLC or equivalent UPLC/UHPLC system.[1]
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm.[1]
-
Column Temperature: 30°C.[1]
-
Autosampler Temperature: 4°C.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Run Time: 6-8 minutes.
LC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 50 | 50 |
| 4.1 | 5 | 95 |
| 5.5 | 5 | 95 |
| 5.6 | 95 | 5 |
| 8.0 | 95 | 5 |
(Note: This is an example gradient adapted from similar folate analyses and may require optimization).[1]
Mass Spectrometry (MS) Conditions:
-
System: SCIEX QTRAP 4500 or equivalent triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
IonSpray Voltage: 5500 V.[6]
-
Temperature: 550°C.[6]
-
Curtain Gas: 35 psi.[6]
-
Collision Gas: 7 psi.[6]
-
Ion Source Gas 1: 60 psi.[6]
-
Ion Source Gas 2: 65 psi.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative Data Summary:
The following table summarizes the MRM transitions for the analysis of this compound. An internal standard, such as ¹³C₅-Folic Acid, should be used for accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 470.1 | 293.1 | 50 | 25 |
| Confirmation Ion | 470.1 | 176.1 | 50 | 35 |
| ¹³C₅-Folic Acid (IS) | 447.1 | 299.1 | 50 | 25 |
Note: The limit of detection for this compound has been reported to be as low as 1.2 nmol/L in serum, demonstrating the high sensitivity of LC-MS/MS methods.[7] MRM transitions and collision energies may require optimization based on the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
One-Carbon Metabolism Pathway
Caption: Simplified folate one-carbon metabolism pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate determination in human health: UPLC-MS/MS is the emerging methodology of choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 10-Formylfolic Acid: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a derivative of folic acid and a crucial intermediate in one-carbon metabolism. It serves as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and certain amino acids.[1][2] Its stability is a critical factor for researchers and professionals in drug development to ensure the integrity and reliability of experimental results and the efficacy of potential therapeutic applications. These application notes provide a comprehensive overview of the stability of this compound under various conditions and detail recommended storage and handling protocols.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding these factors is key to maintaining the compound's integrity.
Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on available data:
-
Solid Form: When stored as a solid powder, this compound should be kept at -20°C in a tightly sealed, amber vial under an inert atmosphere to protect it from light and moisture.
-
Solutions: For solutions, it is recommended to store them at -80°C. Under these conditions, solutions are reported to be stable for up to one year. Short-term storage of solutions at 4°C should be minimized.
pH Stability
This compound is reported to be relatively stable across a pH range of 2 to 10, with or without heat treatment. However, prolonged exposure to highly acidic or alkaline conditions should be avoided.
Thermal Stability
Thermal degradation of this compound follows first-order kinetics. While relatively stable at ambient temperatures, elevated temperatures can lead to degradation. At 100°C and pH 3, the degradation rate has been determined to be 1.8 x 10⁻³ min⁻¹.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of folate derivatives. While specific quantitative data for the photodegradation of this compound is limited, it is recommended to handle the compound and its solutions in low-light conditions and store them in light-protecting containers.
Oxidative Stability
Folates are susceptible to oxidation. The formyl group in this compound can be oxidized, leading to degradation. Therefore, exposure to oxidizing agents and environments with high oxygen content should be minimized.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound.
| Condition | Parameter | Value | Reference |
| Thermal Degradation | Temperature | 100°C | |
| pH | 3 | ||
| Degradation Rate | 1.8 x 10⁻³ min⁻¹ | ||
| pH Stability | pH Range | 2 - 10 | "Relatively Stable" |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound under various stress conditions. These protocols are based on general guidelines for forced degradation studies and can be adapted as needed.
Protocol 1: Hydrolytic Stability Study
Objective: To determine the degradation of this compound in acidic, neutral, and alkaline conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Phosphate buffer, pH 7.0
-
High-purity water
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by neutralization) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.0).
-
Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Sampling: At each time point, withdraw an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A suitable mobile phase, for example, a gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm and 350 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the remaining this compound and any degradation products by comparing peak areas to a standard of the unstressed compound.
Protocol 2: Photostability Study
Objective: To assess the degradation of this compound upon exposure to light.
Materials:
-
This compound
-
Suitable solvent (e.g., phosphate buffer, pH 7.0)
-
Quartz or photostable transparent containers
-
Aluminum foil
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
HPLC system as described in Protocol 1
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Exposure:
-
Place the solution in a transparent container inside the photostability chamber.
-
Prepare a control sample by wrapping an identical container with the solution in aluminum foil to protect it from light.
-
Expose the samples to a light source capable of emitting both UV and visible light, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sampling: At specific time intervals, withdraw aliquots from both the exposed and control samples.
-
HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1.
-
Data Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.
Signaling and Metabolic Pathway Involvement
This compound is an oxidized form of 10-formyltetrahydrofolate, a key one-carbon donor in various metabolic pathways. Its primary role is in the de novo synthesis of purines, which are essential building blocks of DNA and RNA.
Caption: One-carbon metabolic pathway involving this compound.
Experimental Workflow for Stability Testing
The logical workflow for conducting a comprehensive stability assessment of this compound is outlined below.
Caption: Workflow for forced degradation stability testing.
Conclusion
The stability of this compound is a critical consideration for its use in research and development. Adherence to proper storage and handling conditions is essential to maintain its chemical integrity. The provided protocols offer a framework for conducting comprehensive stability studies to further characterize its degradation profile under various stress conditions. This information is vital for ensuring the accuracy of experimental outcomes and for the development of stable formulations.
References
- 1. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of 10-Formylfolic Acid in Common Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a derivative of folic acid and a potent inhibitor of dihydrofolate reductase, playing a crucial role in nucleotide synthesis.[1][2] Its utility in various in vitro and in vivo studies necessitates a clear understanding of its solubility in commonly used biological buffers. The solubility of a compound can significantly impact its bioavailability, activity, and the reproducibility of experimental results. Factors such as pH, temperature, and the presence of co-solvents can influence the extent to which this compound dissolves.
Data Presentation
A systematic approach to presenting solubility data is crucial for clarity and comparison. The following table provides a template for summarizing the experimentally determined solubility of this compound.
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
| Buffer System | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (µM) | Observations |
| PBS | 7.4 | 25 | [Insert experimental value] | [Insert experimental value] | [e.g., Precipitate observed after 24h] |
| PBS | 7.4 | 37 | [Insert experimental value] | [Insert experimental value] | [e.g., Stable solution] |
| Tris-HCl | 7.4 | 25 | [Insert experimental value] | [Insert experimental value] | [e.g., Color change noted] |
| Tris-HCl | 8.0 | 25 | [Insert experimental value] | [Insert experimental value] | [e.g., Requires sonication to dissolve] |
| HEPES | 7.4 | 25 | [Insert experimental value] | [Insert experimental value] | [e.g., Clear solution] |
| HEPES | 7.4 | 37 | [Insert experimental value] | [Insert experimental value] | [e.g., Slight haze] |
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound in a given biological buffer.
Caption: Workflow for determining compound solubility.
Experimental Protocols
This section details the methodologies for preparing the necessary reagents and determining the solubility of this compound.
Materials
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS) tablets or powder
-
Tris base
-
Hydrochloric acid (HCl)
-
HEPES
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator/shaker
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Calibrated pH meter
Buffer Preparation
1. Phosphate-Buffered Saline (PBS), pH 7.4
-
Dissolve one PBS tablet or the appropriate amount of PBS powder in deionized water to the specified volume as per the manufacturer's instructions.
-
Verify the pH using a calibrated pH meter and adjust if necessary with HCl or NaOH.
-
Filter sterilize the buffer using a 0.22 µm filter if required for the intended application.
2. Tris-HCl Buffer (e.g., 50 mM, pH 7.4)
-
Dissolve the required amount of Tris base in deionized water to approximately 80% of the final volume.
-
Adjust the pH to 7.4 using concentrated HCl, monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with deionized water.
-
Filter sterilize if necessary.
3. HEPES Buffer (e.g., 25 mM, pH 7.4)
-
Dissolve the required amount of HEPES in deionized water to approximately 80% of the final volume.
-
Adjust the pH to 7.4 using NaOH, monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with deionized water.
-
Filter sterilize if necessary.
Solubility Determination Protocol
The following protocol is a common method for determining the solubility of a compound in a given solvent.
Caption: Detailed protocol for solubility determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the desired biological buffer. The amount should be sufficient to ensure that undissolved solid remains.
-
Vortex the tube vigorously for 1-2 minutes to facilitate the initial dissolution.
-
-
Equilibration:
-
Place the tube in an incubator/shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Incubate with constant agitation for 24 hours to allow the solution to reach equilibrium.
-
After 24 hours, let the tube stand at the same temperature for at least 1 hour to allow the excess solid to settle.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Solute Concentration:
-
Carefully aspirate the supernatant, being cautious not to disturb the pellet.
-
Prepare a series of dilutions of the supernatant with the same buffer.
-
Determine the concentration of this compound in the diluted samples using a suitable analytical method:
-
UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorbance for this compound and calculate the concentration using a standard curve.
-
High-Performance Liquid Chromatography (HPLC): This is a more accurate method. Inject the diluted supernatant onto an appropriate HPLC column and quantify the concentration by comparing the peak area to a standard curve.
-
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original supernatant, taking into account the dilution factors.
-
Express the solubility in mg/mL and µM.
-
Record any observations, such as the color of the solution, the presence of any precipitate after a certain period, or difficulties in dissolving the compound.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Signaling Pathway Context
While not directly related to solubility, understanding the biological context of this compound is important for researchers. As an inhibitor of dihydrofolate reductase (DHFR), it impacts the folate metabolism pathway, which is critical for the synthesis of purines and thymidylate, and ultimately DNA replication and cell division.
Caption: Inhibition of DHFR by this compound.
References
- 1. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effect of Basic Amino Acids on Folic Acid Solubility [mdpi.com]
- 5. researchgate.net [researchgate.net]
10-Formylfolic Acid: A Tool for Elucidating Antifolate Resistance Mechanisms
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifolates are a cornerstone of chemotherapy, effectively targeting the folate metabolic pathway essential for DNA synthesis and cell proliferation. However, the emergence of drug resistance is a significant clinical challenge. 10-Formylfolic acid and its derivatives have emerged as valuable tools for investigating the mechanisms of antifolate resistance. This document provides detailed application notes and experimental protocols for utilizing this compound to study resistance to antifolate drugs like methotrexate (MTX).
One of the key players in folate metabolism is dihydrofolate reductase (DHFR), an enzyme responsible for reducing dihydrofolic acid to tetrahydrofolic acid, a crucial cofactor in the synthesis of purines and thymidylate.[1] Antifolates like methotrexate act as competitive inhibitors of DHFR.[1] Resistance to these drugs can arise through various mechanisms, including impaired drug transport into the cell, increased expression of the target enzyme (DHFR), or mutations in DHFR that reduce drug binding affinity.[2]
Studies have shown that the bioactive form in mammalian cells is 10-formyl-7,8-dihydrofolic acid, which can support the growth of human leukemia cells (CCRF-CEM) in a methotrexate-containing medium.[3] Notably, this compound itself is not bioactive in these cells and is thought to require metabolism by enteric bacteria to become active in a vertebrate host.[3]
Data Presentation
Understanding the quantitative differences in the activity of antifolates and their analogs in sensitive versus resistant cells is crucial. The following tables summarize key quantitative data.
Table 1: Comparative Cytotoxicity of Methotrexate in Sensitive and Resistant CCRF-CEM Leukemia Cells
| Cell Line | Compound | Exposure Time (h) | IC50 (µM) | Fold Resistance |
| CCRF-CEM-RF (Sensitive) | Methotrexate | 4 | 0.98[4] | 1 |
| CCRF-CEM-FBP (Resistant) | Methotrexate | 4 | 251[4] | 256 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. CCRF-CEM-RF: Human leukemia cell line with a classical reduced folate/MTX carrier. CCRF-CEM-FBP: Human leukemia cell line lacking the classical carrier but expressing a membrane-associated folate binding protein.
Table 2: Kinetic Parameters of Folate Derivatives with Dihydrofolate Reductase (DHFR)
| Substrate | Enzyme Source | Km (µM) | Reference |
| 10-Formyl-7,8-dihydrofolic acid | Jurkat cells (human T-cell leukemia) | ~5-fold lower than 10-CHO-H4folate[5] | [5] |
| 10-Formyl-tetrahydrofolic acid (10-CHO-H4folate) | Jurkat cells (human T-cell leukemia) | - | [5] |
| Dihydrofolate | E. coli | - | [6] |
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are key experimental protocols for studying antifolate resistance using this compound.
Protocol 1: Cell Culture of Antifolate-Sensitive and -Resistant Cell Lines
This protocol describes the maintenance of CCRF-CEM human leukemia T-lymphoblast cell lines, a common model for studying antifolate resistance.
Materials:
-
CCRF-CEM (sensitive parent cell line) and methotrexate-resistant CCRF-CEM sublines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Methotrexate (for maintaining resistant lines)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. For resistant cell lines, add methotrexate to the medium at the desired concentration to maintain selective pressure.
-
Cell Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at a low speed to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask at an appropriate density.
-
Cell Maintenance: Culture the cells in an incubator at 37°C with 5% CO₂. Monitor cell growth regularly using a microscope.
-
Subculturing: When cells reach approximately 80-90% confluency (for adherent cells) or a certain density (for suspension cells), subculture them. For suspension cells like CCRF-CEM, this involves diluting the cell suspension with fresh medium to the desired seeding density.
-
Viability Check: Before each experiment, assess cell viability using the Trypan Blue exclusion method. A viable cell population should have a viability of >95%.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of an antifolate agent that inhibits cell growth by 50% (IC50).
Materials:
-
Cultured sensitive and resistant cells
-
96-well microplates
-
Antifolate drug stock solution (e.g., Methotrexate, this compound)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight in the incubator.
-
Drug Treatment: Prepare serial dilutions of the antifolate drug in complete growth medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This can be adapted to assess the inhibitory potential of compounds like this compound.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)
-
10-formyl-7,8-dihydrofolic acid or other test inhibitors
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and the test inhibitor in the assay buffer.
-
Reaction Mixture: In a cuvette or a well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the test inhibitor at various concentrations. Include a control without the inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding DHF to the mixture.
-
Absorbance Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over a specific period. The rate of decrease is proportional to the DHFR activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For kinetic analysis (to determine Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor, and analyze the data using methods like Lineweaver-Burk or Dixon plots.
Protocol 4: Cellular Uptake Assay using Radiolabeled Folate Analog
This protocol measures the cellular uptake of folate analogs, which is crucial for understanding resistance mechanisms related to impaired drug transport.
Materials:
-
Cultured sensitive and resistant cells
-
Radiolabeled folate analog (e.g., [³H]-folic acid or a custom synthesized radiolabeled this compound derivative)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Ice-cold stop buffer (e.g., phosphate-buffered saline)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and grow to a desired confluency.
-
Uptake Initiation: Wash the cells with pre-warmed uptake buffer. Add the uptake buffer containing the radiolabeled folate analog at a specific concentration and incubate for various time points at 37°C.
-
Uptake Termination: To stop the uptake, rapidly wash the cells multiple times with ice-cold stop buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Express the cellular uptake as the amount of radiolabeled compound per milligram of total cell protein. Compare the uptake rates between sensitive and resistant cell lines.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of antifolate resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake Assays of 10-Formylfolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a derivative of folic acid, a vital B vitamin essential for numerous metabolic processes, including the synthesis of nucleotides and the methylation of DNA. Understanding the cellular uptake of this compound is crucial for elucidating its biological functions and for the development of targeted cancer therapies, as folate receptors are often overexpressed in tumor cells.[1][2] These application notes provide detailed protocols for conducting cellular uptake assays for this compound, methodologies for data analysis, and diagrams of the associated signaling pathways and experimental workflows.
It is important to note that some studies suggest that this compound may not be readily transported into mammalian cells without prior metabolism.[3] Research has indicated that while 10-formyl-7,8-dihydrofolic acid, a related compound, can support the growth of human leukemia cells, this compound itself does not appear to be bioactive in the same cell lines, suggesting it may require conversion by enteric bacteria before it can be utilized by vertebrate cells.[3] Therefore, the provided protocols are based on general methodologies for folate analogs and should be optimized and validated for the specific cell lines and experimental conditions being used.
Signaling Pathway of Folate Receptor-Mediated Endocytosis
The primary mechanism for the cellular uptake of folates, including potentially this compound, is through folate receptor alpha (FRα)-mediated endocytosis.[1][4] FRα is a high-affinity receptor that binds folic acid and its derivatives.[1] The binding of the folate ligand to FRα, which is anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor, triggers the internalization of the receptor-ligand complex into an endosome.[1][4][5] The endosome then acidifies, causing the dissociation of the ligand from the receptor. The receptor is subsequently recycled back to the cell surface, while the folate derivative is released into the cytoplasm to participate in metabolic pathways.[1][5]
Caption: Folate Receptor α (FRα) mediated endocytosis of this compound.
Experimental Workflow for Cellular Uptake Assay
The following diagram outlines a typical workflow for a cellular uptake assay of this compound. This workflow can be adapted for various detection methods, such as radiolabeling or fluorescence.
Caption: General experimental workflow for a cellular uptake assay.
Data Presentation
Table 1: Uptake Kinetics of this compound in Different Cell Lines
| Cell Line | Apparent Km (nM) | Vmax (fmol/min/mg protein) |
| e.g., HeLa | Data to be determined | Data to be determined |
| e.g., MCF-7 | Data to be determined | Data to be determined |
| e.g., KB | Data to be determined | Data to be determined |
Table 2: Inhibition of [3H]-10-Formylfolic Acid Uptake by Folate Analogs
| Inhibitor | Cell Line | IC50 (nM) |
| Folic Acid | e.g., HeLa | Data to be determined |
| Methotrexate | e.g., HeLa | Data to be determined |
| 5-Methyltetrahydrofolate | e.g., HeLa | Data to be determined |
Experimental Protocols
Protocol 1: Radiolabeled Cellular Uptake Assay
This protocol is adapted from general methods for studying the uptake of radiolabeled folates.
Materials:
-
Cell line of interest (e.g., HeLa, KB, or other cells known to express folate receptors)
-
Complete cell culture medium
-
Folate-free cell culture medium
-
[3H]-10-Formylfolic acid (custom synthesis may be required)
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Multi-well plates (e.g., 24-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture cells in complete medium.
-
Folate Depletion (Optional but Recommended): 24 hours before the assay, replace the complete medium with folate-free medium to upregulate folate receptor expression.
-
Preparation of Assay Solutions: Prepare a stock solution of [3H]-10-formylfolic acid and a series of dilutions of unlabeled this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Uptake Assay:
-
Wash the cell monolayer twice with warm assay buffer.
-
Add the assay solutions containing [3H]-10-formylfolic acid (at a fixed concentration) and varying concentrations of unlabeled this compound (for competition assays) or varying concentrations of the radiolabeled compound (for kinetic studies).
-
Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the assay solution and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the remaining lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific binding (uptake in the presence of a high concentration of unlabeled folic acid) from the total uptake.
-
Normalize the data to the protein concentration.
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Cellular Uptake Assay
This protocol utilizes a fluorescently labeled this compound analog.
Materials:
-
Cell line of interest
-
Complete and folate-free cell culture medium
-
Fluorescently labeled this compound (e.g., conjugated to FITC or another suitable fluorophore; custom synthesis may be required)
-
PBS, ice-cold
-
Cell lysis buffer
-
Multi-well plates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Folate Depletion: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Assay Solutions: Prepare solutions of fluorescently labeled this compound in assay buffer at various concentrations.
-
Uptake Assay:
-
Wash cells with warm assay buffer.
-
Add the assay solutions to the wells.
-
Incubate at 37°C for the desired time points.
-
-
Termination of Uptake:
-
Aspirate the assay solution and wash the cells three times with ice-cold PBS.
-
-
Quantification (Microplate Reader):
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Measure the fluorescence intensity of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Normalize the fluorescence intensity to the protein concentration.
-
-
Quantification (Fluorescence Microscopy - Qualitative/Semi-quantitative):
-
After washing, fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the fluorescent compound using a fluorescence microscope. The intensity and localization of the fluorescence can provide qualitative information about the uptake.
-
-
Data Analysis:
-
Similar to the radiolabeled assay, analyze the data to determine uptake kinetics or inhibition constants.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the cellular uptake of this compound. Given the potential for low direct uptake of this compound by mammalian cells, careful optimization and validation of these assays are essential. The use of appropriate controls and multiple cell lines will be critical for obtaining reliable and meaningful data. These studies will contribute to a better understanding of folate metabolism and may inform the development of novel therapeutic strategies.
References
- 1. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Purine Biosynthesis using 10-Formylfolic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 10-formylfolic acid and its derivatives as chemical probes to investigate the de novo purine biosynthesis pathway. The protocols detailed below are designed for researchers in academia and industry, including those in drug development, to study the enzymatic activity of key purine synthesis enzymes and to assess the cellular consequences of their inhibition.
Introduction
The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a well-established target for anticancer and anti-inflammatory drugs. Two key enzymes in this pathway, Glycinamide Ribonucleotide Formyltransferase (GAR Tfase) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICAR Tfase), catalyze the transfer of a formyl group from 10-formyltetrahydrofolate (10-CHO-THF) to their respective substrates.[1]
This compound and its synthetic analogs are potent, competitive inhibitors of these transformylase enzymes.[2][3] By mimicking the natural cofactor, 10-CHO-THF, these small molecules can effectively block the purine synthesis pathway, leading to cellular effects such as cytotoxicity, which can be selectively rescued by the addition of exogenous purines.[4] This property makes them invaluable tools for studying the regulation of purine metabolism and for the development of novel therapeutics.
Mechanism of Action
This compound and its analogs act as competitive inhibitors of GAR Tfase and AICAR Tfase. They bind to the active site of the enzymes, competing with the endogenous cofactor, 10-formyltetrahydrofolate. This inhibition blocks the formylation steps in the de novo purine synthesis pathway, leading to a depletion of downstream purine nucleotides. The potency of these inhibitors can be significantly enhanced by intracellular polyglutamylation, a process that increases their intracellular concentration and affinity for the target enzymes.[5] The cellular uptake of many of these compounds is mediated by the reduced folate carrier.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Inhibition of GAR and AICAR Transformylases by this compound.
Caption: Workflow for evaluating this compound analogs.
Quantitative Data
The following tables summarize the inhibitory activities of this compound analogs against GAR Tfase and AICAR Tfase, as well as their cytotoxic effects on cancer cell lines.
Table 1: Inhibition of Glycinamide Ribonucleotide Transformylase (GAR Tfase)
| Compound | Enzyme Source | Ki (μM) | Reference |
| 10-formyl-5,8,10-trideazafolic acid | purN GAR Tfase | 0.26 | [2] |
| 10-CF3CO-DDACTHF | recombinant human | 0.015 | [6] |
| 10-CF3CO-DDACTHF pentaglutamate | recombinant human | 0.004 | [6] |
| Lometrexol | recombinant human | - | [7] |
| 10-formyl-DDACTHF | E. coli | 6 | [4] |
| 10-(2-benzoxazolcarbonyl)-DDACTHF | recombinant human | 0.6 | [8] |
Table 2: Inhibition of Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICAR Tfase)
| Compound | Enzyme Source | Ki (μM) | Reference |
| 10-formyl-DDACTHF | human | 1 | [4] |
| 10-CF3CO-DDACTHF | recombinant human | 65 | [6] |
| 10-CF3CO-DDACTHF pentaglutamate | recombinant human | 0.120 | [6] |
| Methotrexate | MCF-7 human breast cancer | 143 | [5] |
| Dihydrofolate pentaglutamate | MCF-7 human breast cancer | 0.043 | [5] |
Table 3: Cytotoxicity against CCRF-CEM Human Leukemia Cells
| Compound | IC50 (nM) | Reference |
| 10-formyl-DDACTHF | 60 | [4] |
| 10-CF3CO-DDACTHF | 16 | [7] |
| Nonpolyglutamatable analog (Compound 12) | 40 | [9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay for GAR Transformylase
This protocol describes a spectrophotometric assay to determine the inhibitory constant (Ki) of this compound analogs against GAR Tfase. The assay monitors the conversion of a cofactor analog, 10-formyl-5,8-dideazafolate (fDDF), to 5,8-dideazafolate, which can be followed by an increase in absorbance at 295 nm.
Materials:
-
Purified recombinant human GAR Tfase
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
This compound analog (inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare stock solutions of GAR, fDDF, and the inhibitor in the appropriate solvent.
-
In a 96-well plate or cuvette, prepare a reaction mixture containing GAR and fDDF at various concentrations (typically ranging from 1.25 to 55 μM for GAR and 1.25 to 40 μM for fDDF).
-
Add the this compound analog at a range of concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the reaction mixtures at 25°C for 5 minutes.
-
Initiate the reaction by adding a final concentration of 3 to 6 nM of purified GAR Tfase.
-
Immediately monitor the increase in absorbance at 295 nm over time. The rate of the reaction is proportional to the rate of change in absorbance (Δε = 18.9 mM-1cm-1).
-
Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Calculate the Ki value by fitting the initial velocity data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
Protocol 2: Cell-Based Cytotoxicity Assay with Purine Rescue
This protocol determines the cytotoxic effect (IC50) of this compound analogs on a cancer cell line and confirms that the cytotoxicity is due to the inhibition of purine biosynthesis.
Materials:
-
CCRF-CEM human leukemia cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound analog (inhibitor)
-
Hypoxanthine (for purine rescue)
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Seed CCRF-CEM cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the this compound analog in complete culture medium.
-
Prepare a second set of serial dilutions of the inhibitor in complete culture medium supplemented with 50 μM hypoxanthine.
-
Remove the overnight culture medium from the cells and add 100 μL of the prepared drug dilutions (with and without hypoxanthine) to the respective wells. Include control wells with medium only.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 μL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A significant shift in the IC50 in the presence of hypoxanthine confirms that the cytotoxicity is due to the inhibition of purine biosynthesis.
Protocol 3: Metabolic Labeling to Measure De Novo Purine Synthesis Flux
This protocol uses stable isotope labeling with [15N]glycine to measure the rate of de novo purine synthesis in cells treated with a this compound analog.
Materials:
-
HeLa cells (or other suitable cell line)
-
Purine-depleted cell culture medium (e.g., DMEM with dialyzed fetal bovine serum)
-
[15N]glycine
-
This compound analog (inhibitor)
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed HeLa cells in 6-well plates and grow them in purine-depleted medium overnight to stimulate de novo purine synthesis.
-
Treat the cells with the this compound analog at the desired concentration for a specified period (e.g., 4 hours). Include an untreated control.
-
Replace the medium with purine-depleted medium containing [15N]glycine (e.g., 10 mg/L) and the inhibitor.
-
Incubate the cells for a time course (e.g., 1, 2, 4, and 8 hours) to allow for the incorporation of the labeled glycine into the purine ring.
-
At each time point, wash the cells three times with ice-cold PBS.
-
Extract the intracellular metabolites by adding 0.5 mL of ice-cold 80% methanol to each well and incubating on ice for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant by LC-MS to quantify the levels of [15N]-labeled IMP, AMP, and GMP.
-
The rate of de novo purine synthesis is determined by the rate of incorporation of 15N into the purine nucleotides over time. A reduction in the rate of incorporation in the inhibitor-treated cells compared to the control cells indicates inhibition of the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized analogues of 5,8,10-trideazafolate: development of an enzyme-assembled tight binding inhibitor of GAR Tfase and a potential irreversible inhibitor of AICAR Tfase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 10-CF3CO-DDACTHF analogues and derivatives as inhibitors of GAR Tfase and the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid - ePrints Soton [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent, Nonpolyglutamatable Inhibitor of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Formulation of 10-Formylfolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formylfolic acid is a derivative of folic acid and a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1][2][3] Its ability to disrupt the synthesis of nucleotides and other essential cellular components makes it a compound of interest for research in areas such as cancer and inflammatory diseases. These application notes provide a comprehensive guide to the in vivo administration and formulation of this compound for preclinical research.
It is important to note that some evidence suggests this compound may require metabolic activation, potentially by enteric bacteria, to its more bioactive form, 10-formyl-7,8-dihydrofolic acid, to be utilized by a vertebrate host.[4] This should be a critical consideration when designing and interpreting in vivo experiments.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₇O₇ | [5] |
| Molecular Weight | 469.41 g/mol | [2][5] |
| Appearance | Pale orange to brown solid | United States Biological |
| Solubility | DMSO (Slightly, Heated, Sonicated), Methanol (Very Slightly, Heated) | United States Biological |
| Storage | Store at -20°C in an amber vial, under an inert atmosphere. | United States Biological |
Formulation Protocol: Preparation of a Vehicle for In Vivo Administration
Given the limited solubility of this compound in aqueous solutions, a co-solvent system is often necessary for in vivo administration. The following protocol is a general guideline and may require optimization based on the desired final concentration and administration route.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline or Phosphate Buffered Saline (PBS)
Protocol:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a stock solution. For example, to prepare a 40 mg/mL stock, dissolve 2 mg of the compound in 50 µL of DMSO.
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing to ensure thorough mixing.
-
Add Tween 80 to the mixture and vortex until a clear solution is obtained.
-
Finally, add sterile saline or PBS to the desired final volume and vortex thoroughly.
Example Formulation (for a final concentration of 2 mg/mL):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
In Vivo Administration Protocols
The choice of administration route can significantly impact the bioavailability and efficacy of this compound, especially considering its potential need for metabolic activation.
Oral Gavage Administration (Adapted from a protocol for other folate derivatives)
Oral administration may facilitate the metabolic activation of this compound by gut microbiota.
Materials:
-
Formulated this compound solution
-
Animal feeding needles (gavage needles) appropriate for the animal model (e.g., 20-22 gauge for rats)
-
Syringes
Protocol:
-
Fast the animals overnight to ensure an empty stomach, which can aid in consistent absorption.[6]
-
Prepare the this compound formulation as described above. A suggested starting concentration is 2 mg/mL, dissolved in a suitable vehicle like PBS.[7]
-
Administer the formulation via oral gavage at a suggested dose of 4 mg/kg body weight.[6]
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animals for any adverse reactions following administration.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of therapeutic agents.
Materials:
-
Formulated this compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Prepare the this compound formulation and ensure it is sterile-filtered.
-
Properly restrain the animal and locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the solution.
-
Monitor the animals for any signs of distress or local irritation at the injection site.
Signaling Pathway and Experimental Workflow
Folate Metabolism and DHFR Inhibition
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA synthesis. By inhibiting DHFR, this compound depletes the pool of THF, thereby disrupting DNA synthesis and cell proliferation.[8][9][10]
Caption: Folate metabolism and the inhibitory action of this compound on DHFR.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a preclinical cancer model.
Caption: A generalized workflow for an in vivo efficacy study of this compound.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following table presents representative data from a hypothetical in vivo study in a xenograft mouse model to illustrate how results could be presented.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| This compound (2 mg/kg) | 1050 ± 120 | 30 |
| This compound (4 mg/kg) | 750 ± 100 | 50 |
| Positive Control (e.g., Methotrexate) | 450 ± 80 | 70 |
Conclusion
These application notes provide a starting point for researchers working with this compound in vivo. The provided protocols for formulation and administration are based on general practices and may require optimization for specific experimental needs. The potential for metabolic activation of this compound is a key consideration that should be addressed in study design and data interpretation. Further research is needed to fully characterize the in vivo pharmacokinetics and efficacy of this compound.
References
- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Absorption and Tissue Distribution of Folate Forms in Rats: Indications for Specific Folate Form Supplementation during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 10-Formylfolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the spectroscopic methods for the analysis of 10-Formylfolic acid, a key derivative of folic acid. These protocols and notes are intended to guide researchers in the qualitative and quantitative analysis of this compound, which plays a role in various biological processes and is of interest in drug development.
Introduction
This compound is a derivative of folic acid, a B-vitamin essential for numerous metabolic processes, including the synthesis of nucleotides and the metabolism of amino acids. The addition of a formyl group at the N10 position of the p-aminobenzoylglutamate moiety differentiates it from folic acid. Accurate and reliable analytical methods are crucial for studying its metabolism, pharmacokinetics, and role in cellular functions. This application note details the use of UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound in solution and for monitoring its stability. The pteridine ring system in the molecule is the primary chromophore responsible for its UV absorption.
Quantitative Data
The UV absorption maxima of this compound are pH-dependent, a characteristic feature of folic acid and its derivatives.
| pH | λmax 1 (nm) | λmax 2 (nm) |
| 7 | 265 | 350 |
| 11 | 255 | 366 |
Experimental Protocol
Objective: To determine the concentration of this compound in an aqueous solution.
Materials:
-
This compound standard
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide solution (to adjust to pH 11)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent, such as 0.1 M NaOH, ensuring complete dissolution. Protect the solution from light.
-
Working Solutions: Prepare a series of working standard solutions of varying concentrations by diluting the stock solution with the desired buffer (pH 7 or pH 11).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-400 nm. Use the respective buffer as a blank to zero the instrument.
-
Measurement: Record the absorbance spectra of the working standard solutions.
-
Data Analysis: Determine the absorbance at the λmax for each concentration. Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Quantitative Data
¹H NMR (Proton NMR):
-
Formyl Proton (-CHO): A singlet is expected in the downfield region, typically around 8.0-8.5 ppm.
-
Pteridine and p-Aminobenzoyl Protons: A complex pattern of aromatic protons will be observed in the range of 6.5-9.0 ppm.
-
Glutamic Acid Protons: Aliphatic protons of the glutamic acid moiety will appear in the upfield region, generally between 2.0 and 4.5 ppm.
¹³C NMR (Carbon-13 NMR):
-
Formyl Carbon (-CHO): The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of 160-165 ppm.
-
Aromatic and Heterocyclic Carbons: Carbons of the pteridine and p-aminobenzoyl groups will resonate between 110 and 160 ppm.
-
Glutamic Acid Carbons: The aliphatic carbons and the carboxyl carbons of the glutamic acid residue will be found in the ranges of 25-55 ppm and 170-180 ppm, respectively.
Experimental Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (approximately 0.6-0.7 mL). The choice of solvent is critical due to the limited solubility of folic acid derivatives. DMSO-d₆ or D₂O with a small amount of NaOH to aid dissolution are common choices.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra. Assign the signals to the respective protons and carbons in the this compound structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Predicted Quantitative Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |
| N-H (Amine and Amide) | Stretching | 3400-3100 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Formyl) | Stretching | ~1700-1680 |
| C=O (Carboxylic acid) | Stretching | ~1710 |
| C=O (Amide) | Stretching (Amide I) | ~1650 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-H (Amine and Amide) | Bending | 1640-1550 |
| C-N | Stretching | 1350-1000 |
Experimental Protocol
Objective: To obtain an IR spectrum of this compound to confirm the presence of key functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method): Dry the this compound sample and KBr to remove any moisture. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of KBr in an agate mortar. Grind the mixture thoroughly to a fine powder. Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and record the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for its sensitive quantification, often in combination with liquid chromatography (LC-MS/MS).
Quantitative Data
-
Molecular Formula: C₂₀H₁₉N₇O₇
-
Monoisotopic Mass: 469.1346 g/mol
-
Parent Ion ([M+H]⁺): m/z 470.1420
-
Parent Ion ([M-H]⁻): m/z 468.1274
Expected Fragmentation Pattern (Positive Ion Mode - ESI-MS/MS of [M+H]⁺): Tandem mass spectrometry of the protonated molecule is expected to yield characteristic fragment ions resulting from the cleavage of the C-N bond between the p-aminobenzoyl and glutamic acid moieties, and the bond between the pteridine methylene group and the p-aminobenzoyl nitrogen.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment |
| 470.14 | 293.10 | Glutamic acid |
| 470.14 | 176.07 | p-Aminobenzoylglutamic acid |
| 470.14 | 147.04 | Glutamic acid - CO |
Experimental Protocol (LC-MS/MS)
Objective: To develop a sensitive and selective method for the quantification of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Materials:
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled this compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: For biological samples (e.g., plasma, cell extracts), perform a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation. The supernatant can be diluted before injection. Addition of an antioxidant like ascorbic acid to the extraction solvent can help prevent degradation of folates.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Monitor the transition from the precursor ion (e.g., m/z 470.14 for [M+H]⁺) to one or more specific product ions (e.g., m/z 293.10).
-
Optimization: Optimize MS parameters such as capillary voltage, source temperature, and collision energy to achieve maximum sensitivity.
-
-
Quantification: Create a calibration curve by analyzing standard solutions of this compound with the internal standard. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Metabolic Context of 10-Formyl Folate Derivatives
Caption: Simplified metabolic pathway involving 10-formyl folate derivatives.
Troubleshooting & Optimization
troubleshooting 10-Formylfolic acid degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Formylfolic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes?
A1: Degradation of this compound is primarily influenced by three main factors: exposure to light (photodegradation), inappropriate pH, and elevated temperatures. Oxidative processes can also contribute to its instability. It is crucial to control these factors throughout your experiment to ensure the integrity of the compound.
Q2: How should I properly store my this compound, both in solid form and in solution?
A2: For long-term storage, solid this compound should be kept at -20°C in an amber vial under an inert atmosphere to protect it from light and oxidation.[1] Solutions of this compound are also sensitive to light and temperature and should be freshly prepared for each experiment whenever possible. If storage of a solution is necessary, it should be kept at 2-8°C in a light-protected container for a short period.
Q3: What are the main degradation products of this compound?
A3: The degradation of this compound, similar to folic acid, primarily involves the cleavage of the C9-N10 bond. This results in the formation of p-aminobenzoyl-L-glutamic acid and a pterin derivative. Under photolytic conditions, this pterin derivative is typically 6-formylpterin, which can be further oxidized to pterin-6-carboxylic acid.
Q4: Can the degradation products of this compound interfere with my biological assays?
A4: Yes, it is possible. The degradation products, particularly the pterin derivatives, have been shown to generate reactive oxygen species (ROS) upon exposure to UVA light. This could potentially interfere with cellular assays by inducing oxidative stress. It is therefore important to use fresh, properly handled this compound to avoid confounding results.
Q5: At what pH is this compound most stable?
A5: this compound is relatively stable across a broad pH range, from pH 2 to 10, especially when protected from heat.[2] However, prolonged exposure to highly acidic or alkaline conditions, especially at elevated temperatures, can accelerate degradation. For most applications, a buffer system with a pH between 6 and 8 is recommended.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
This issue is often linked to the degradation of the compound. Follow these steps to troubleshoot the problem.
Step 1: Verify Proper Storage and Handling
-
Question: Was the solid this compound stored correctly?
-
Action: Confirm that the compound was stored at -20°C in a light-protected container, preferably under an inert gas.
-
-
Question: Was the this compound solution freshly prepared?
-
Action: For optimal results, always prepare solutions on the day of use. If a stock solution was used, ensure it was stored appropriately (2-8°C, protected from light) and for a minimal amount of time.
-
-
Question: Was the experiment conducted under subdued light conditions?
-
Action: Protect all solutions containing this compound from direct light by using amber-colored tubes or by covering them with aluminum foil.
-
Step 2: Assess Experimental Conditions
-
Question: What is the pH of your experimental buffer?
-
Action: While this compound is relatively stable across a range of pH values, extreme pH combined with other stressors like heat can increase degradation.[2] Verify the pH of your buffers and consider if it's a contributing factor.
-
-
Question: Was the experiment performed at an elevated temperature?
-
Action: High temperatures accelerate the degradation of this compound. If your protocol involves heating steps, minimize the duration and temperature as much as possible. Refer to the data table below for degradation rates at different temperatures.
-
Step 3: Consider the Presence of Oxidizing Agents
-
Question: Does your experimental system contain potential oxidizing agents?
-
Action: The presence of metal ions (like iron) or other oxidizing species can catalyze the degradation of folates.
-
-
Question: Are you using an antioxidant in your solutions?
-
Action: The addition of antioxidants, such as ascorbic acid or 2-mercaptoethanol, to your buffers can help to prevent oxidative degradation.
-
Step 4: Analytically Confirm Degradation
-
Action: If you continue to suspect degradation, it is advisable to analytically assess the purity of your this compound solution. High-Performance Liquid Chromatography (HPLC) is a suitable method for this. A loss of the parent peak and the appearance of new peaks corresponding to the degradation products can confirm your suspicions.
Quantitative Data on this compound Degradation
The degradation of this compound follows first-order kinetics. The table below summarizes the degradation rate constants (k) under various conditions.
| Temperature (°C) | pH | Rate Constant (k) min⁻¹ | Reference |
| 100 | 3 | 1.8 x 10⁻³ | |
| 100 | 5 | Data not available | |
| 100 | 7 | Data not available | |
| 80 | 3 | Data not available | |
| 80 | 5 | Data not available | |
| 80 | 7 | Data not available |
Note: The available quantitative data for this compound is limited. The degradation rate is expected to decrease with lower temperatures.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
Amber-colored microcentrifuge tubes or glass vials
-
Inert gas (e.g., argon or nitrogen) - optional but recommended for long-term stability of solid.
-
-
Procedure for Solid Storage:
-
Upon receipt, store the solid this compound at -20°C in its original light-protected packaging.
-
For enhanced stability, the vial can be flushed with an inert gas before sealing.
-
-
Procedure for Solution Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Under subdued light, weigh the desired amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO, followed by dilution with the aqueous buffer to the final desired concentration. Alternatively, for direct aqueous dissolution, use a buffer at a slightly alkaline pH to aid solubility, then adjust the pH as needed for your experiment.
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately. If short-term storage is unavoidable, store at 2-8°C in a tightly sealed, light-protected container for no longer than 24 hours.
-
Protocol 2: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient elution is typically used.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 3.0)
-
Mobile Phase B: Methanol or acetonitrile
-
-
HPLC Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 280 nm
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.
-
-
Sample Preparation:
-
Collect aliquots of your experimental samples at different time points.
-
If necessary, dilute the samples with the initial mobile phase composition to fall within the linear range of the detector.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject your experimental samples.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks. The primary degradation products, p-aminobenzoyl-L-glutamic acid and pterin-6-carboxylic acid, will have different retention times.
-
Visualizations
References
Technical Support Center: Optimizing 10-Formylfolic Acid in Cell-Based Assays
Troubleshooting Guides
Encountering issues with your 10-Formylfolic acid experiments? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Medium | - Low solubility of 10-FF in aqueous solutions.- High concentration of the stock solution.- pH of the culture medium. | - Prepare a fresh stock solution in a suitable solvent like DMSO or a mild alkaline solution before diluting it in the medium.[1][2]- Ensure the final concentration of the organic solvent in the medium is non-toxic to the cells (typically <0.1%).- Adjust the pH of the medium slightly if it does not affect your experimental goals. |
| High Cell Death or Unexpected Cytotoxicity | - The concentration of 10-FF is too high.- The cell line is particularly sensitive to purine synthesis or DHFR inhibition.[3][4] | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.- Start with a low concentration (e.g., in the nanomolar range) and gradually increase it.[5] |
| No Observable Effect or Low Potency | - this compound may require metabolic activation to its more bioactive form, 10-formyl-7,8-dihydrofolic acid, which can be cell-type dependent.[6]- The concentration of 10-FF is too low.- The cell culture medium contains high levels of folates, which can compete with 10-FF. | - Increase the incubation time to allow for metabolic conversion.- Use a higher concentration of 10-FF.- For certain experiments, consider using a folate-depleted medium to enhance the effect of 10-FF. |
| Inconsistent or Non-Reproducible Results | - Inconsistent preparation of the 10-FF stock solution.- Variation in cell seeding density.- Fluctuation in incubation conditions. | - Prepare a large batch of the stock solution, aliquot, and store it properly to ensure consistency across experiments.- Optimize and standardize the cell seeding density for your assays.[7]- Maintain consistent incubation conditions (temperature, CO2, humidity).[7] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in cell-based assays?
This compound primarily acts as an inhibitor of one-carbon metabolism. It is a potent natural inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the regeneration of tetrahydrofolate (THF).[4][8][9] THF and its derivatives, such as 10-formyl-THF, are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[10][11] By inhibiting DHFR, 10-FF disrupts these vital biosynthetic pathways, leading to cytotoxicity, particularly in rapidly proliferating cells like cancer cells.[3]
2. How should I prepare a stock solution of this compound for cell culture experiments?
Due to its limited aqueous solubility, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution.
-
Recommended Solvent: High-purity DMSO is a common choice.[1]
-
Preparation Steps:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Gently vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.[1]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Important Consideration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is below the toxic level for your cells (generally less than 0.1%).
3. What is a good starting concentration for this compound in a cytotoxicity assay?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. For a closely related compound, 5,10-dideazatetrahydrofolic acid (DDATHF), the 50% inhibitory concentration (IC50) in various ovarian carcinoma cell lines ranged from 2 nM to 1000 nM.[5]
Based on this, a sensible approach for a starting dose-response experiment would be to use a logarithmic dilution series covering a broad range, for instance from 1 nM to 100 µM.
4. Why am I not observing any effect of this compound in my assay?
Several factors could contribute to a lack of observable effect. One key reason is that this compound may need to be metabolized to more bioactive forms, such as 10-formyl-7,8-dihydrofolic acid, and this metabolic capacity can differ between cell types.[6] Additionally, standard cell culture media often contain high concentrations of folic acid, which can compete with 10-FF for cellular uptake and enzymatic binding. To enhance the sensitivity of your assay, consider using folate-depleted media.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay using Resazurin
This protocol is designed to assess the cytotoxic effects of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Folate-depleted medium (optional)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium (complete or folate-depleted).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of 10-FF. Include a vehicle control (medium with the same concentration of DMSO as the highest 10-FF concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the 10-FF concentration to determine the IC50 value.
-
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on DHFR activity.
Materials:
-
Recombinant human DHFR enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Reaction:
-
In each well of the 96-well plate, add the assay buffer, the 10-FF dilution (or vehicle control), and the DHFR enzyme.
-
Initiate the reaction by adding DHF and NADPH.
-
The final reaction mixture should have a fixed concentration of DHFR, DHF, and NADPH, with varying concentrations of 10-FF.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of decrease in absorbance is proportional to the DHFR activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of 10-FF.
-
Normalize the velocities to the vehicle control to determine the percentage of DHFR inhibition.
-
Plot the percentage of inhibition against the log of the 10-FF concentration to calculate the IC50 value.
-
Visualizing Key Pathways and Workflows
To aid in understanding the experimental processes and the mechanism of action of this compound, we have provided the following diagrams generated using the DOT language.
Figure 1: A generalized workflow for preparing a this compound stock solution and its application in a typical cell-based cytotoxicity assay.
Figure 2: The inhibitory mechanism of this compound on dihydrofolate reductase (DHFR), which disrupts the one-carbon metabolism cycle and subsequently halts de novo purine synthesis.
References
- 1. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]
- 2. schircks.ch [schircks.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 10-Formylfolic Acid Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 10-Formylfolic acid in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color and I'm seeing a loss of activity. What are the common causes?
A1: Discoloration and loss of activity in this compound solutions are primarily due to chemical degradation. The main contributing factors are:
-
pH: this compound is susceptible to degradation in acidic conditions. Folic acid, a related compound, shows a significant decrease in stability at a pH below 6.0.
-
Temperature: Elevated temperatures accelerate the degradation process. Storing solutions at room temperature or higher for extended periods can lead to significant loss of the compound.
-
Light Exposure: Like many folate derivatives, this compound is light-sensitive. Exposure to UV and even ambient light can induce photodegradation.
-
Oxidation: The pteridine ring in the this compound structure is prone to oxidation, especially in the presence of metal ions or dissolved oxygen.
Q2: I suspect my this compound solution has degraded. What are the likely degradation products?
A2: The degradation of this compound can lead to the cleavage of the molecule. Based on studies of folic acid, the primary degradation products are expected to be:
-
p-Aminobenzoyl-L-glutamic acid (pABG) : Formed by the cleavage of the C9-N10 bond.
-
Pterin-6-carboxylic acid and other pteridine derivatives : Resulting from the breakdown of the pteridine ring.[1]
-
10-Formyl-7,8-dihydrofolic acid : In the presence of oxidizing agents like iron, 10-formyl-5,6,7,8-tetrahydrofolic acid is oxidized to this compound, suggesting a similar oxidation pathway for this compound.
Q3: How can I prepare and store my aqueous this compound solutions to maximize stability?
A3: To ensure the stability of your this compound solutions, follow these guidelines:
-
pH Control: Prepare solutions in a buffer with a pH between 7.0 and 8.5. Alkaline conditions have been shown to improve the stability of related folate compounds.
-
Temperature Control: Store stock solutions and working solutions at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Use of Antioxidants: Consider adding antioxidants to your buffer to mitigate oxidative degradation. Common antioxidants used for folate solutions include ascorbic acid and 2-mercaptoethanol. The combination of Vitamin C and sodium citrate has been shown to have a significant protective effect on folic acid.[2]
-
Degassed Solvents: For sensitive experiments, using deoxygenated water or buffers to prepare your solutions can help minimize oxidation.
Q4: I am observing inconsistent results in my cell-based assays using this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common consequence of this compound degradation. If the concentration of the active compound is decreasing over the course of your experiment, you will likely see variable biological effects. To troubleshoot this:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Monitor Stability: If you must use stored solutions, it is good practice to periodically check the concentration and purity using an analytical method like HPLC.
-
Control for Degradation: Include a "degraded" control in your experiments by intentionally subjecting a sample of your this compound solution to harsh conditions (e.g., low pH, high temperature) to confirm that the loss of activity correlates with degradation.
Quantitative Data on this compound Degradation
The following table summarizes the thermal degradation rates of this compound at different temperatures and pH values. The degradation follows a first-order model.
| Temperature (°C) | pH | Degradation Rate Constant (min⁻¹) |
| 100 | 3 | 1.8 x 10⁻³ |
| 100 | 5 | Data not available |
| 100 | 7 | Data not available |
| 80 | 3 | Data not available |
| 80 | 5 | Data not available |
| 80 | 7 | Data not available |
| 60 | 3 | Data not available |
| 60 | 5 | Data not available |
| 60 | 7 | Data not available |
Note: This table is based on available data and highlights the significant impact of temperature and pH on stability. More extensive data is needed for a complete profile.
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution using High-Performance Liquid Chromatography (HPLC)
1. Objective: To determine the stability of this compound in an aqueous buffer under specific storage conditions (e.g., temperature, light exposure) over a defined period.
2. Materials:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Buffer components (e.g., phosphate buffer salts)
-
Antioxidants (optional, e.g., ascorbic acid)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator or water bath
-
Light chamber (for photostability testing)
3. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the chosen aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL. Protect from light during preparation.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same buffer to the desired final concentration (e.g., 100 µg/mL).
-
Aliquot the solution into several amber HPLC vials.
-
-
Storage Conditions:
-
Store the vials under the desired stress conditions. For example:
-
Thermal Stability: 25°C, 40°C, and 60°C.
-
Photostability: In a photostability chamber according to ICH guidelines (exposure to cool white fluorescent and near-ultraviolet light).
-
Control: Store a set of vials at -20°C, protected from light.
-
-
-
Sample Analysis (Time Points):
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
At each time point, retrieve a vial from each storage condition. Allow frozen samples to thaw completely at room temperature.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase. A common mobile phase for folic acid analysis is a gradient of methanol and a phosphate buffer (e.g., pH 6.8).
-
Injection: Inject a fixed volume (e.g., 20 µL) of each sample onto the HPLC system.
-
Detection: Monitor the elution at a wavelength of approximately 280 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared from freshly diluted stock solution.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound in aqueous solutions.
References
improving the solubility of 10-Formylfolic acid for research use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 10-Formylfolic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a derivative of folic acid. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR)[1][2][3]. This inhibitory action blocks the regeneration of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides (purines and thymidylate) and certain amino acids. Consequently, DNA synthesis and cell proliferation are inhibited[4]. Due to this mechanism, this compound is primarily used in cancer research and studies related to cell cycle regulation.
Q2: What are the general solubility characteristics of this compound?
This compound is known to have poor solubility in aqueous solutions at neutral pH. Its solubility is characterized as follows:
-
Aqueous Buffers (neutral pH): Very slightly soluble.
-
Dimethyl Sulfoxide (DMSO): Slightly soluble, often requiring heat and sonication to fully dissolve.
-
Methanol: Very slightly soluble, may require heating.
-
Alkaline Solutions (e.g., dilute NaOH, Sodium Bicarbonate): Readily dissolves. This is a common method for preparing stock solutions.
Q3: How should I store this compound powder and its solutions?
-
Powder: Store the solid powder at -20°C in a tightly sealed, light-protected container (e.g., an amber vial) under an inert atmosphere for long-term stability (up to 3 years)[3].
-
In Solvent: Stock solutions in an organic solvent like DMSO should be stored at -80°C for up to one year[3]. Aqueous solutions are less stable and it is generally not recommended to store them for more than one day.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Powder is not dissolving in aqueous buffer. | This compound has very low solubility in neutral aqueous solutions. | 1. Use an alternative solvent like DMSO or an alkaline solution (e.g., 0.1 M NaOH) to prepare a concentrated stock solution first. 2. Once dissolved in the stock solvent, it can be further diluted in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation occurs after diluting a DMSO stock solution into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Increase the final concentration of DMSO in the aqueous solution (ensure it is tolerated by your cells or assay). 2. Prepare a more dilute stock solution in DMSO to reduce the amount of precipitate formed upon dilution. 3. Warm the final solution gently (e.g., to 37°C) to aid dissolution, but be mindful of the compound's stability at elevated temperatures. 4. Consider preparing the stock solution in a dilute alkaline solution (e.g., 0.1 M NaOH) and then neutralizing the pH after dilution in the final media. |
| Solution appears cloudy or has visible particles after preparation. | Incomplete dissolution or presence of insoluble impurities. | 1. Ensure the powder is fully dissolved in the initial solvent by vortexing, sonication, and/or gentle heating. 2. Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. 3. Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates. |
| Compound appears to degrade after dissolution. | This compound can be sensitive to light and pH extremes over time. | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions in light-protected containers at the recommended temperature (-80°C for DMSO stocks). 3. Avoid prolonged exposure to strong acidic or alkaline conditions if not necessary for solubilization. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. Please note that these values are based on data for folic acid and its derivatives and should be empirically verified for your specific experimental conditions.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| DMSO | ~20 | May require gentle heating and sonication for complete dissolution. |
| Dimethylformamide (DMF) | ~10 | Similar to DMSO, may require assistance to fully dissolve. |
| 0.1 M NaOH | >50 | Readily soluble. |
| PBS (pH 7.2) | <0.1 | Very poorly soluble. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | A co-solvent system can improve aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 469.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated scale
Procedure:
-
Weighing: Carefully weigh out 4.69 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 10 mM Stock Solution in 0.1 M NaOH
Materials:
-
This compound powder (MW: 469.41 g/mol )
-
1 M NaOH stock solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare 0.1 M NaOH: Dilute the 1 M NaOH stock solution 1:10 with sterile water to make a 0.1 M solution.
-
Weighing: Weigh out 4.69 mg of this compound powder.
-
Dissolution: Add 1 mL of 0.1 M NaOH to the powder.
-
Mixing: Vortex until the powder is completely dissolved. The solution should become clear.
-
Neutralization (for immediate use): If using directly in cell culture, the pH of the final working solution should be adjusted. After diluting the stock solution into your culture medium, check the pH and adjust to the desired physiological range (typically 7.2-7.4) using sterile 1 M HCl.
-
Storage: For short-term storage, the alkaline stock solution can be kept at 4°C for up to 24 hours, protected from light. For longer-term storage, it is recommended to prepare fresh solutions.
Visualizations
Dihydrofolate Reductase (DHFR) Inhibition Workflow
Caption: Inhibition of DHFR by this compound disrupts the folate metabolism pathway.
Logical Workflow for Solubilizing this compound
Caption: A step-by-step decision workflow for dissolving this compound for research use.
References
- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DHFR | TargetMol [targetmol.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 10-Formylfolic Acid Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for enzyme assays involving 10-formylfolic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzyme activity is low or absent. What are the common causes related to the assay buffer?
Low enzyme activity is a frequent issue that can often be traced back to suboptimal buffer conditions. Here are several potential causes:
-
Incorrect pH: The pH of the assay buffer is critical. Most enzymes have a narrow optimal pH range for maximal activity. Deviating from this range can lead to reduced activity or complete inactivation. It is recommended to test a pH range around the literature-reported optimum for your specific enzyme. Many enzymes that metabolize folates operate optimally at a pH between 6.0 and 8.0.[1][2]
-
Suboptimal Buffer Type: The chemical nature of the buffer itself can influence enzyme activity. Some buffer components may interact with the enzyme or substrates. It's advisable to test a few different buffer systems (e.g., phosphate, Tris, HEPES) to find the most suitable one.[1][3]
-
Incorrect Buffer Temperature: Enzyme assays should be performed at their optimal temperature. Ensure your assay buffer is equilibrated to the correct temperature before starting the reaction.[1][4] The assay buffer must be at room temperature to work optimally unless the protocol specifies otherwise.[4]
-
Missing Cofactors: Many enzymes require cofactors (e.g., metal ions, NADPH) for activity.[5] Ensure all necessary cofactors are present in the final reaction mixture at the correct concentrations.
-
Degraded Reagents: this compound and other folate derivatives can be labile. Improper storage or repeated freeze-thaw cycles of either the substrate or the enzyme can lead to degradation and loss of activity.[4][6]
Q2: How do I choose the optimal pH and buffer system for my assay?
Selecting the right pH and buffer is a critical first step.
-
Literature Review: Start by checking for published data on your specific enzyme or a closely related one to find a reported optimal pH.[1]
-
pH Titration: Empirically determine the optimal pH by performing the assay across a range of pH values. Use a series of overlapping buffers to cover a broad range (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7-9).
-
Buffer Selection: Once an optimal pH is identified, you may test different buffer species at that pH. For example, if the optimum is pH 7.5, you could compare HEPES, Tris, and phosphate buffers. Some enzymes may exhibit different activities in different buffers even at the same pH.[3]
Data Summary Tables
Table 1: Common Buffers for Enzyme Assays
| Buffer System | Useful pH Range | Common Applications/Notes |
| Acetate | 3.8 - 5.6 | Often used for enzymes with acidic pH optima.[1] |
| Potassium Phosphate | 5.8 - 8.0 | Widely used, mimics physiological conditions. Good for many folate-metabolizing enzymes.[1][7] |
| Tris-HCl | 7.0 - 9.0 | Very common for enzymes active at neutral to alkaline pH.[1] |
| HEPES | 6.8 - 8.2 | Good for maintaining pH despite changes in CO2 concentration. |
| Glycine-HCl / NaOH | 2.2 - 3.6 / 8.6 - 10.6 | Useful for enzymes with very acidic or alkaline optima.[1] |
Table 2: Common Interfering Substances in Enzyme Assays
| Substance | Typical Interfering Concentration | Notes |
| EDTA | > 0.5 mM | Chelates divalent cations (e.g., Mg²⁺, Zn²⁺) that may be essential cofactors.[4][5] |
| SDS | > 0.2% | Strong detergent that can denature enzymes.[4] |
| Sodium Azide | > 0.2% | Can inhibit enzymes, particularly those containing heme groups.[4] |
| Ascorbic Acid | > 0.2% | A strong reducing agent that can interfere with assay chemistry.[4] Note: Lower concentrations (e.g., 1%) are sometimes used intentionally to protect labile folates from oxidation.[7] |
| Tween-20 / NP-40 | > 1% | Non-ionic detergents that can interfere at high concentrations.[4] |
Q3: Can I use additives to improve my enzyme's stability or activity?
Yes, various additives can enhance enzyme performance and longevity.
-
Polyols and Sugars: Compounds like glycerol, sorbitol, and sucrose can stabilize protein structure, protecting against denaturation from temperature changes or during storage.[5][8][9] They create a protective hydration layer around the enzyme.[5]
-
Reducing Agents: For enzymes sensitive to oxidation, adding reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol can be beneficial.[7] Ascorbate is often used to protect labile folate forms.[7]
-
Bovine Serum Albumin (BSA): BSA is often included in dilute enzyme solutions to prevent the enzyme of interest from adsorbing to tube walls and to provide a stabilizing "crowding" effect.
-
Metal Ions/Chelators: If your enzyme requires a specific metal ion for activity (e.g., Mg²⁺, Zn²⁺), ensure it is present in the buffer.[5] Conversely, if trace metal contaminants are inhibitory, a small amount of a chelating agent like EDTA could be beneficial, but caution is required as it may also remove essential cofactors.[4][5]
Q4: I'm observing high background signal or erratic results. What could be the cause?
High background can obscure your results and is often related to sample or reagent issues.
-
Sample Quality: Ensure serum or plasma samples are free of particulate matter, fibrin, or red blood cells, as these can interfere with measurements and cause falsely elevated results.[6]
-
Spontaneous Substrate Degradation: this compound may be unstable under certain conditions (e.g., extreme pH, high temperature). Run a "no-enzyme" control (blank) containing all reaction components except the enzyme to measure the rate of non-enzymatic substrate degradation.
-
Contaminated Reagents: Check for contamination in your buffer, substrate, or cofactor solutions. Use high-purity water and reagents for all preparations.
-
Incompatible Plate Type: For fluorescence-based assays, use black plates to minimize background. For colorimetric assays, clear, flat-bottom plates are standard.[4]
Experimental Protocols
Protocol 1: General Enzyme Assay for a this compound-Utilizing Enzyme
This protocol provides a general framework. Specific concentrations, volumes, and incubation times must be optimized for your particular enzyme.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at the desired pH (e.g., pH 7.4). Filter sterilize and store at 4°C. On the day of the assay, allow the buffer to equilibrate to the assay temperature (e.g., 37°C).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., buffer or DMSO) and store it in aliquots at -20°C or -80°C.
-
Prepare stock solutions of any necessary cofactors (e.g., NADPH, MgCl₂).
-
Prepare the enzyme solution by diluting it to the desired concentration in an appropriate buffer, potentially containing a stabilizing agent like BSA or glycerol. Keep the enzyme on ice.
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to each well.
-
Add the required cofactors to each well.
-
Add the this compound substrate.
-
To initiate the reaction, add the enzyme solution to each well. For blank wells, add the enzyme dilution buffer without the enzyme.
-
Mix the plate gently.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader set to the correct temperature.
-
Measure the change in absorbance or fluorescence at the appropriate wavelength over a set period.
-
Protocol 2: Preparation of Serum/Plasma Samples
-
Collection: Collect blood samples using standard procedures. For plasma, use EDTA or heparin as an anticoagulant.[10]
-
Separation:
-
Storage: Carefully aspirate the serum or plasma, avoiding red blood cells. Assay immediately or store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][10]
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Key factors influencing enzyme activity and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaching Optimal pH Enzyme Prediction with Large Language Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Enzyme Stabilizers And Additives For Enhanced Longevity [eureka.patsnap.com]
- 6. medilinkltd.com [medilinkltd.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
Technical Support Center: Accurate Quantification of 10-Formylfolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate quantification of 10-Formylfolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
A1: The accurate quantification of this compound is challenging due to several factors:
-
Chemical Instability: this compound is highly susceptible to degradation, particularly through oxidation.[1][2] This instability can lead to underestimation of its concentration if samples are not handled and stored properly.
-
Interconversion with other Folates: this compound exists in a pH-dependent equilibrium with other folate derivatives, such as 5-formyltetrahydrofolate (5-formyl-THF) and 5,10-methenyltetrahydrofolate (5,10-CH=THF).[1] Changes in pH during sample preparation or analysis can cause interconversion, leading to inaccurate measurements of the individual folate species.
-
Low Endogenous Concentrations: In many biological samples, this compound is present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological matrices, such as plasma and tissue homogenates, contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[3][4]
Q2: Why is the addition of antioxidants crucial during sample preparation?
A2: Antioxidants, such as ascorbic acid or 2-mercaptoethanol, are essential during sample preparation to prevent the oxidative degradation of this compound and other labile folate derivatives.[1][5][6] The pteridine ring of folates is easily oxidized, and the formyl group can also be susceptible to cleavage. Adding antioxidants to the extraction buffer helps to maintain the integrity of the folate molecules throughout the sample preparation process, leading to more accurate and reliable quantitative results.[1][5]
Q3: How does pH affect the stability and measurement of this compound?
A3: The pH of the sample and analytical solutions plays a critical role in the stability and measurement of this compound. Folates with a one-carbon unit at the formate oxidation level, including this compound, 5-formyl-THF, and 5,10-methenyl-THF, exist in a pH-dependent equilibrium.[1] Acidic conditions (pH < 4.5) favor the formation of 5,10-methenyl-THF, while at neutral or near-neutral pH, 5,10-methenyl-THF can convert to both 5-formyl-THF and this compound.[1] Therefore, controlling the pH throughout the sample handling and analysis process is critical to prevent interconversion and ensure the accurate quantification of the specific folate form of interest.
Q4: What is derivatization and why is it beneficial for this compound analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For folate analysis, techniques like reductive methylation can be employed to stabilize the labile folate species, including this compound.[1][3] This process chemically "locks" the one-carbon unit in place, preventing interconversion and degradation during sample processing and LC-MS/MS analysis.[1][3] Derivatization can also enhance the ionization efficiency of the analyte, leading to improved sensitivity in mass spectrometry-based detection.[1][3]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and storage | Ensure samples are collected on ice and immediately processed or stored at -80°C. Minimize freeze-thaw cycles. Add antioxidants like ascorbic acid (e.g., 1 g/L) to the collection tubes.[5][7] |
| Oxidation during sample preparation | Perform all extraction steps on ice and under subdued light.[8] Use freshly prepared extraction buffers containing antioxidants (e.g., 1% ascorbic acid and 0.2% 2-mercaptoethanol).[6] |
| Inefficient extraction from the matrix | Optimize the extraction procedure for your specific sample type (e.g., plasma, tissue). Consider using solid-phase extraction (SPE) for sample clean-up and concentration.[9] For tissue samples, ensure complete homogenization. |
| Suboptimal LC-MS/MS parameters | Verify and optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential). Ensure the correct mass transitions (MRM) are being monitored. |
| Incorrect mobile phase composition | Ensure the mobile phase pH is appropriate to maintain the stability of this compound and achieve good chromatographic separation. Mobile phases containing volatile buffers like ammonium formate or acetate with formic or acetic acid are commonly used.[10] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the analytical column | Acidify the mobile phase with formic acid (e.g., 0.1%) to suppress the ionization of residual silanol groups on the column, which can cause peak tailing for acidic compounds.[11] Consider using a column with a different stationary phase or end-capping. |
| Column contamination or degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[12] |
| Inappropriate injection solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[11] |
| Extra-column dead volume | Check all fittings and tubing for leaks or improper connections. Use tubing with the smallest possible inner diameter.[11] |
| Sample overload | Reduce the injection volume or dilute the sample.[11] |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure a standardized and reproducible sample preparation protocol is followed for all samples, including standards and quality controls. Use of an automated liquid handler can improve precision. |
| Matrix effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[3] If a SIL-IS is not available, perform a matrix effect evaluation using the post-extraction addition method to assess the extent of ion suppression or enhancement.[4] Sample clean-up using SPE can help minimize matrix effects.[13] |
| Instability in the autosampler | If samples are stored in the autosampler for an extended period, degradation may occur. Keep the autosampler temperature low (e.g., 4°C) and analyze samples in a timely manner. The stability of derivatized folates is generally better under storage conditions.[1] |
| Calibration curve issues | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). Ensure the calibration range covers the expected concentrations in the samples. |
Quantitative Data Summary
| Parameter | Value | Method | Matrix | Reference |
| Limit of Quantification (LOQ) | 25 pg/mL | LC-MS/MS | Serum | [9] |
| Linearity Range | 25 pg/mL - 1000 ng/mL | LC-MS/MS | Serum | [9] |
| Recovery (SPE) | 95% - 104% | LC-MS/MS with derivatization | Autolyzed Yeast Extract | [14] |
| Short-term Stability (with Ascorbic Acid) | <5% change after 4 months at -70°C | HPLC-MS/MS | Serum | [5] |
| Long-term Stability (with Ascorbic Acid) | ≤10% loss after 4 years at -70°C | HPLC-MS/MS | Serum | [5] |
Experimental Protocols
Protocol 1: Extraction of Folates from Human Plasma for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Human plasma (collected with EDTA)
-
Extraction Buffer: 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH adjusted to 3.2.
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound) in a suitable solvent.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
SPE Wash Buffer: 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid in water, pH 3.4.
-
Elution Solution: 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid in water.
-
Reconstitution Solution: 90:10 Water:Methanol.
Procedure:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS solution. Vortex briefly.
-
Add 400 µL of Extraction Buffer and 200 µL of water. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Condition the SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of Extraction Buffer.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge and allow it to pass through by gravity.
-
Wash the SPE cartridge with 3 mL of SPE Wash Buffer.
-
Elute the folates with the Elution Solution under positive pressure.
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of Reconstitution Solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[9]
Protocol 2: Derivatization of Folates for Enhanced Stability and Sensitivity
This protocol describes a reductive alkylation method to stabilize folates.
Materials:
-
Folate standards or sample extracts.
-
Derivatization Solution: 0.1 M Citric acid with 1% Ascorbic acid.
-
Acetaldehyde solution (20-fold diluted).
-
Reducing Agent: 3 M 2-methylpyridine–borane complex in methanol (freshly prepared).
-
1 M NaOH.
-
Internal Standard (IS) synthesized using acetaldehyde-d4.
Procedure:
-
To 0.6 mL of the Derivatization Solution, add 0.03 mL of the folate standard or sample extract.
-
Add 0.1 mL of the diluted acetaldehyde solution.
-
Add 0.04 mL of the freshly prepared 2-methylpyridine–borane complex solution.
-
Incubate the reaction mixture at room temperature (20–25 °C) for 1 hour.
-
Terminate the reaction by adding 0.14 mL of 1 M NaOH to adjust the pH to 6–7.
-
Add a known amount of the deuterated IS.
-
The derivatized sample is now ready for further purification (e.g., by SPE) and LC-MS/MS analysis.[14]
Visualizations
Caption: Metabolic pathways for the synthesis and utilization of 10-Formyltetrahydrofolate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: One-Carbon Metabolism Studies Using 10-Formylfolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Formylfolic acid in one-carbon metabolism studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: Why are my cells not responding to this compound treatment?
Answer: There are several potential reasons for a lack of cellular response to this compound:
-
Bioavailability: this compound is the oxidized, stable form of the active compound. For direct utilization in intracellular one-carbon metabolism, it generally needs to be reduced to 10-formyl-7,8-dihydrofolic acid or 10-formyl-tetrahydrofolate (10-formyl-THF). Mammalian cells may have limited capacity to take up and/or reduce this compound directly.[1] Consider using its more bioactive, reduced forms if direct supplementation of the one-carbon pool is intended.
-
Cell Type Specificity: The expression of folate receptors and reductases can vary significantly between different cell lines.[2][3] Some cell types may have low expression of the necessary transporters or enzymes to process this compound. It is advisable to screen different cell lines or genetically engineer them to express the required proteins.
-
Compound Degradation: Although relatively stable, this compound can degrade under certain conditions. Ensure that your stock solutions are prepared and stored correctly.
-
Incorrect Concentration: The effective concentration of this compound can be highly dependent on the cell line and experimental conditions. A thorough dose-response experiment is recommended to determine the optimal concentration.
Question: I am observing high variability and inconsistent results in my experiments. What could be the cause?
Answer: Inconsistent results are often related to the stability and handling of this compound and the experimental setup:
-
Stock Solution Inconsistency: this compound has limited solubility in aqueous solutions at neutral pH. Ensure your stock solution is fully dissolved before use. It is slightly soluble in DMSO and methanol with heating and sonication.[4] Prepare fresh dilutions in culture medium for each experiment.
-
pH of Culture Medium: The stability of folates is pH-dependent. This compound is relatively stable across a pH range of 2 to 10.[5] However, significant shifts in the pH of your culture medium during the experiment could affect its stability and cellular uptake. Monitor and maintain the pH of your cell culture.
-
Light Exposure: Folates are sensitive to light. Protect your stock solutions and experimental setups from direct light to prevent photodegradation. Store stock solutions in amber vials.[4]
-
Cell Culture Conditions: Ensure consistent cell culture practices, including cell density, passage number, and media composition, to minimize variability.
Question: My cells are showing signs of toxicity or are dying after treatment with this compound. What should I do?
Answer: Cell toxicity can arise from several factors:
-
High Concentrations: While this compound is a naturally related compound, high concentrations can be toxic to some cell lines. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cells.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5%).
-
Contamination: Rule out microbial contamination of your cell culture or this compound stock solution, as this can lead to cell death.
-
Metabolic Imbalance: High levels of a specific folate metabolite could potentially disrupt the delicate balance of one-carbon metabolism, leading to cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in one-carbon metabolism?
A1: The biologically active form, 10-formyl-tetrahydrofolate (10-formyl-THF), is a crucial cofactor in one-carbon metabolism. It serves as a donor of formyl groups for the de novo synthesis of purines (adenine and guanine), which are essential building blocks of DNA and RNA.[6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound powder should be stored at -20°C in an amber vial under an inert atmosphere.[4][7] For stock solutions, it is slightly soluble in DMSO and methanol with heating and sonication.[4] Due to its limited stability in aqueous solutions, it is recommended to prepare fresh dilutions in pre-warmed culture medium for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles and protect from light.
Q3: What are the typical working concentrations of this compound for cell culture experiments?
A3: The optimal working concentration can vary widely depending on the cell line, experimental goals, and the specific research question. It is highly recommended to perform a dose-response experiment. However, concentrations in the nanomolar to low micromolar range are often a good starting point for assessing effects on purine synthesis or cell proliferation.
Q4: Can I use this compound to rescue cells from antifolate drug treatment?
A4: In theory, this compound could potentially rescue cells from certain antifolate drugs that inhibit dihydrofolate reductase (DHFR), such as methotrexate, by providing a downstream source for one-carbon units. However, its uptake and conversion to the active form may be limiting.[1] The reduced form, 5-formyl-tetrahydrofolate (leucovorin or folinic acid), is more commonly and effectively used for this purpose.
Quantitative Data Summary
Table 1: Stability of this compound Under Various Conditions
| Condition | Stability | Recommendations | Reference |
| pH | Relatively stable between pH 2 and 10. | Maintain stable pH in experimental solutions. | [5] |
| Temperature | Stable at -20°C for up to 3 years (powder). Stock solutions at -80°C are stable for at least a year. Susceptible to degradation at higher temperatures in solution. | Store powder at -20°C and stock solutions at -80°C. Avoid prolonged incubation at 37°C where possible. | [7] |
| Light | Sensitive to light. | Store in amber vials and protect from light during experiments. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently warm the solution and sonicate briefly to aid dissolution. Visually inspect to ensure the powder is fully dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: General Cell-Based Assay for Investigating the Effect of this compound on Cell Proliferation
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
At the end of the incubation period, assess cell proliferation using your chosen method according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the effect of this compound on cell proliferation.
Visualizations
Caption: Experimental workflow for studying the effects of this compound on cultured cells.
Caption: Simplified one-carbon metabolism pathway highlighting the role of this compound.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated folate accumulation is regulated by the cellular folate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. This compound | DHFR | TargetMol [targetmol.com]
protocol refinement for consistent results with 10-Formylfolic acid
Welcome to the technical support center for 10-Formylfolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and visualizations to support your work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Q1: I am having trouble dissolving the this compound powder. What is the recommended procedure for preparing a stock solution?
A1: this compound has limited solubility. A common solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Due to its low solubility, gentle heating and sonication may be required. It is crucial to ensure the powder is completely dissolved before making further dilutions. For detailed instructions, please refer to the "Protocol for Preparation of this compound Stock Solution" in the Experimental Protocols section.
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
A2: Yes, the stability of this compound, particularly in aqueous solutions, can significantly impact experimental consistency. The stability is pH-dependent, with greater stability observed at neutral to slightly alkaline pH. It is advisable to prepare fresh dilutions in your experimental buffer shortly before use. Avoid prolonged storage of dilute aqueous solutions. Stock solutions in anhydrous DMSO are more stable when stored properly.
Q3: How should I store this compound powder and stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Powder: Store the solid compound at -20°C in a tightly sealed, amber vial under an inert atmosphere to protect it from light and moisture.[1]
-
Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[2] For short-term storage (up to one month), -20°C is acceptable.
Q4: I am observing lower than expected bioactivity of this compound in my cell-based assays. What could be the reason?
A4: this compound itself may exhibit limited direct bioactivity in some mammalian cell lines.[3] Its primary mechanism of action is often as a potent inhibitor of dihydrofolate reductase (DHFR).[4][5] However, for some cellular effects, it may need to be metabolized to other active folate forms. Furthermore, its uptake by cells can be a limiting factor. It has been suggested that in some contexts, this compound may require metabolism by enteric bacteria to become a bioactive folate for the host.[3]
Q5: When performing a Dihydrofolate Reductase (DHFR) inhibition assay, my IC50 values for this compound are variable. How can I troubleshoot this?
A5: Inconsistent IC50 values in a DHFR assay can stem from several factors related to this compound:
-
Precipitation: Due to its limited aqueous solubility, this compound may precipitate in the assay buffer, especially when diluting a concentrated DMSO stock. This reduces the effective concentration of the inhibitor. Ensure the final DMSO concentration in your assay is low (typically <1%) and that the compound remains in solution.
-
pH of Assay Buffer: The inhibitory activity of some antifolates can be influenced by pH. Ensure your assay buffer pH is consistent across all experiments.
-
Enzyme Concentration: The IC50 value can be dependent on the enzyme concentration. Use a consistent concentration of DHFR in all assays.
-
Pre-incubation Time: Some inhibitors require a pre-incubation period with the enzyme to exert their full effect. Investigate if varying pre-incubation times affect your results.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₇O₇ | [1][7] |
| Molecular Weight | 469.41 g/mol | [1][7] |
| CAS Number | 134-05-4 | [1][7] |
| Appearance | Pale orange to brown solid | [1] |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (in Solvent) | -80°C (long-term), -20°C (short-term) | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | Slightly soluble | Heating and sonication may be required. | [1] |
| Methanol | Very slightly soluble | Heating may be required. | [1] |
| Aqueous Buffers | Poorly soluble | Solubility is pH-dependent. |
Table 3: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)
| Compound | Target Organism/Enzyme | IC50 / KD | Source |
| This compound | Dihydrofolate Reductase | Potent Inhibitor (Specific IC50 values are assay-dependent) | [8] |
| Methotrexate | Human DHFR | ~9.5 nM (KD) | [9] |
| Methotrexate | Mycobacterium tuberculosis DHFR | 16.0 ± 3.0 µM | [10] |
| Trimetrexate | Human DHFR | 4.74 nM | [8] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., enzyme and substrate concentrations, pH, temperature). The values presented are for comparative purposes.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 4.69 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to begin the dissolution process.
-
If the powder is not fully dissolved, place the tube in a water bath or on a heat block set to 37°C for 5-10 minutes.
-
Following heating, vortex the tube again.
-
If solids are still present, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure that no particulates are visible. The solution should be clear.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DHFR. The assay monitors the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare fresh dilutions of DHF and NADPH in assay buffer.
-
Prepare a series of dilutions of this compound from your stock solution into the assay buffer. Ensure the final DMSO concentration in the assay well is consistent and low (e.g., <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
This compound dilution (or vehicle control, e.g., assay buffer with the same percentage of DMSO)
-
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation:
-
(Optional but recommended) Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the DHF and NADPH solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and begin kinetic reading at 340 nm.
-
Record the absorbance every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: One-Carbon Metabolism and the Role of this compound.
References
- 1. usbio.net [usbio.net]
- 2. This compound | DHFR | TargetMol [targetmol.com]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 10-Formylfolic Acid in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of 10-Formylfolic acid in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a derivative of folic acid. It is often used in cancer research and studies related to one-carbon metabolism.
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of this compound is most commonly due to its low solubility in neutral or acidic aqueous solutions, such as standard cell culture media or phosphate-buffered saline (PBS).
Q3: How can I increase the solubility of this compound?
The solubility of this compound is significantly increased in alkaline conditions. Preparing a concentrated stock solution in a dilute basic solution before adding it to your experimental medium is the recommended method to prevent precipitation.
Q4: What basic solutions can I use to dissolve this compound?
Dilute sodium hydroxide (NaOH) or a sodium bicarbonate (NaHCO₃) solution can be used to dissolve this compound. For cell culture applications, sterile sodium bicarbonate is often preferred as it is a common component of cell culture media and less likely to cause drastic pH shifts.
Q5: What is the recommended storage condition for this compound powder and stock solutions?
This compound powder should be stored at -20°C in a light-protected (amber) vial under an inert atmosphere.[1] Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at -70°C for short periods, although stability in solution can vary.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental media.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the medium. | Direct addition of the powder to a neutral or acidic medium. | Prepare a concentrated stock solution in a dilute alkaline solution (e.g., sterile 0.1 M NaHCO₃) first. Then, add the stock solution to the medium with gentle mixing. |
| A precipitate appears in the medium after a short period of incubation. | The final concentration of this compound is too high, or the buffering capacity of the medium is insufficient to maintain an alkaline pH after the addition of the stock solution. | Lower the final concentration of this compound. Ensure the stock solution is added to the medium slowly and with gentle agitation to allow for proper mixing and pH equilibration. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution or experimental medium. | Prepare fresh stock solutions for each experiment. Protect solutions from light. Avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving the this compound powder, even in a basic solution. | Insufficient volume of the basic solution or inadequate mixing. | Increase the volume of the dilute basic solution. Gentle warming (to no more than 37°C) and vortexing or sonication may aid in dissolution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Researchers should optimize the concentrations based on their specific experimental needs.
Materials:
-
This compound powder
-
Sterile 0.1 M Sodium Bicarbonate (NaHCO₃) solution
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile 0.1 M NaHCO₃ solution to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Once dissolved, add more 0.1 M NaHCO₃ to reach the desired final stock concentration (e.g., 1-10 mg/mL).
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the stock solution immediately or aliquot and store at -70°C for short-term storage. Protect from light.
Workflow for Supplementing Cell Culture Medium
Signaling Pathways and Logical Relationships
The primary role of this compound and other folates is in one-carbon metabolism, which is crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.
This technical support guide is intended to provide general recommendations. Researchers should always refer to specific product information sheets and optimize protocols for their unique experimental conditions.
References
Technical Support Center: Optimizing Cellular Delivery of 10-Formylfolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of 10-Formylfolic acid to cells for in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a derivative of folic acid and is known to be a potent natural inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 134-05-4 | [3] |
| Molecular Formula | C₂₀H₁₉N₇O₇ | [3] |
| Molecular Weight | 469.41 g/mol | [3] |
| Solubility | Slightly soluble in water and methanol. Soluble in alkaline solutions (e.g., 1 M NaOH). | [4] |
| Storage | Store at -20°C in an amber vial under an inert atmosphere. | [3] |
2. How does this compound enter cells?
The primary mechanism for cellular uptake of folates and their derivatives is through folate receptor-mediated endocytosis .[5][6] Folate receptors (FRs), particularly FRα, are often overexpressed on the surface of various cancer cells compared to normal tissues, making them an attractive target for delivering folate-conjugated compounds.[7][8]
The process involves the binding of this compound to the folate receptor on the cell surface, followed by the invagination of the cell membrane to form an endosome that carries the molecule into the cell. Inside the cell, the acidic environment of the endosome facilitates the dissociation of this compound from the receptor, which is then recycled back to the cell surface.[5][6]
References
- 1. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DHFR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
quality control measures for 10-Formylfolic acid preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control measures of 10-Formylfolic acid preparations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inaccurate quantification or variable results in HPLC analysis | Improper sample preparation, such as incomplete dissolution or degradation. | Ensure complete dissolution of this compound in a suitable solvent. Due to its limited solubility in water, dissolution in dilute alkaline solutions (e.g., dilute sodium hydroxide) may be necessary.[1] Prepare solutions fresh and protect from light to minimize degradation. |
| Instability of the mobile phase. | Prepare the mobile phase fresh daily and degas thoroughly before use. For reversed-phase HPLC, ensure the mobile phase components are miscible. | |
| Column degradation or contamination. | Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates or pressure increases, flush the column with a strong solvent or replace it. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature during analysis, as temperature changes can affect retention times and peak shapes. | |
| Appearance of unexpected peaks in the chromatogram | Presence of impurities from synthesis or degradation. | Identify potential impurities such as p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid, which are known hydrolysis products of folic acid derivatives.[2] Use a validated stability-indicating HPLC method to separate the main peak from any impurities or degradation products. |
| Contamination from the HPLC system or solvents. | Inject a blank (mobile phase) to check for system peaks. Ensure high-purity solvents and clean system components. | |
| Sample degradation during the analytical run. | Minimize the time the sample spends in the autosampler. If necessary, use a cooled autosampler. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH can suppress silanol interactions on silica-based columns. |
| Column overload. | Reduce the injection volume or dilute the sample concentration. | |
| Baseline drift or noise | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell with a strong, appropriate solvent. |
| Inadequate system equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses. |
Frequently Asked Questions (FAQs)
1. How should this compound preparations be stored to ensure stability?
This compound is sensitive to light and should be stored in well-closed containers, protected from light, at a controlled room temperature or refrigerated (2-8°C) as specified by the supplier.[3] It is a crystalline powder that is practically insoluble in water and most organic solvents but dissolves in dilute acids and alkaline solutions.[1] For laboratory use, it is recommended to store the substance at -20°C in an amber vial under an inert atmosphere.[4]
2. What are the typical impurities found in this compound preparations?
-
Starting materials and intermediates from the synthesis process.
-
Degradation products such as p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid, which can result from hydrolysis.[2]
-
Related pteridine derivatives .
The Leucovorin Calcium USP monograph specifies limits for impurities, with not more than 2.5% of any individual impurity and not more than 4.0% of total impurities.[5]
3. What are the key parameters for a stability-indicating HPLC method for this compound?
A stability-indicating method must be able to separate the active ingredient from its degradation products and any process-related impurities. Based on methods for related folate compounds, a typical reversed-phase HPLC method would involve:
-
Column: Octadecylsilane (C18) or Octylsilyl (C8) bonded silica.
-
Mobile Phase: A buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile. The Leucovorin Calcium USP monograph suggests a 0.005 M solution of tetrabutylammonium phosphate in a water/methanol mixture (80:20), adjusted to pH 7.5.[5] The European Pharmacopoeia method for Folic acid uses a mobile phase of methanol and a phosphate buffer (pH 6.4) (12:88, v/v).
-
Detection: UV detection is common for folates. The Leucovorin Calcium monograph specifies detection at the wavelength of maximum absorbance, around 284 nm.[5] The European Pharmacopoeia method for Folic acid uses a detection wavelength of 280 nm.
-
Flow Rate: Typically around 0.6-1.0 mL/min.
4. How can I perform forced degradation studies for this compound?
Forced degradation studies are essential to develop and validate a stability-indicating method. The active pharmaceutical ingredient (API) is subjected to stress conditions to induce degradation. Typical stress conditions include:
-
Acidic hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.
-
Basic hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
-
Oxidative degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal degradation: Heating the solid or a solution of the API.
-
Photodegradation: Exposing the API to UV light.
The degradation products are then analyzed by HPLC to ensure they are well-separated from the parent peak. Folic acid, a related compound, is known to be sensitive to UV and ionizing radiation, with the bond between the pterin ring and the p-aminobenzoyl-L-glutamic acid moiety being particularly labile.[6]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound (Based on USP Leucovorin Calcium Monograph)
This protocol is adapted from the USP monograph for Leucovorin Calcium Tablets, where this compound is used as a reference standard.[5]
1. Reagents and Materials:
-
This compound Reference Standard (RS)
-
Leucovorin Calcium RS
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Tetrabutylammonium phosphate
-
Sodium hydroxide solution (50% w/v)
2. Chromatographic System:
-
HPLC System: With a suitable pump, autosampler, and UV detector.
-
Column: C18, 4.6-mm x 15-cm; 5-µm packing.
-
Detector Wavelength: 284 nm
-
Flow Rate: About 1 mL/min
-
Injection Volume: About 20 µL
3. Mobile Phase Preparation:
-
Prepare a 0.005 M solution of tetrabutylammonium phosphate in a mixture of water and methanol (80:20).
-
Adjust the pH of this solution to 7.5 by the addition of 50% (w/v) sodium hydroxide solution.
-
Filter and degas the mobile phase.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve quantities of USP Leucovorin Calcium RS and USP this compound RS in water to obtain a solution with known concentrations of about 500 µg/mL of Leucovorin Calcium and 10 µg/mL of this compound.
5. Sample Solution Preparation:
-
Prepare a solution of the this compound test preparation in a suitable solvent (e.g., water with a small amount of base for dissolution) to achieve a target concentration within the linear range of the assay.
6. Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the quantity of this compound in the test sample by comparing the peak response to that of the standard.
Visualizations
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Signaling Pathway for Folic Acid Metabolism and Action
While this compound itself is not directly bioactive in mammalian cells without prior metabolism, it is part of the broader folate metabolic pathway which is crucial for DNA synthesis and repair.[7]
Caption: Simplified diagram of the folate metabolic pathway.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. This compound United States Pharmacopeia (USP) Reference Standard | 134-05-4 [sigmaaldrich.cn]
- 4. usbio.net [usbio.net]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. mdpi.com [mdpi.com]
- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of 10-Formylfolic Acid and Aminopterin as Dihydrofolate Reductase Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of antifolate agents is crucial for advancing cancer therapy. This guide provides a detailed comparison of 10-Formylfolic acid and Aminopterin, focusing on their mechanisms of action, inhibitory potency against dihydrofolate reductase (DHFR), and effects on cell viability. While both compounds target the same essential enzyme, their molecular characteristics and biological activities present distinct profiles.
Mechanism of Action: Targeting the Folate Pathway
Both this compound and Aminopterin exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. By blocking this enzyme, these antifolates lead to a depletion of THF, which in turn inhibits DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and apoptosis.[1]
Aminopterin is a potent, competitive inhibitor of DHFR.[1] this compound is also a potent natural inhibitor of DHFR.[2][3] However, it is important to note that the bioactive form is 10-formyl-7,8-dihydrofolic acid, as this compound itself requires metabolic activation to become an effective inhibitor.[4]
Quantitative Comparison of Inhibitory Potency
The primary measure of efficacy for DHFR inhibitors is their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Aminopterin | Human recombinant DHFR | 3.7 pM | [5] |
| This compound | Dihydrofolate Reductase | Potent inhibitor (specific Ki not available in cited literature) | [2][3][6] |
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of these compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) in cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | IC50 Value | Reference |
| Aminopterin | CCRF-CEM (Human leukemia) | 0.53 - 55 nM (range for analogs) | [5] |
| This compound / 10-formyl-7,8-dihydrofolic acid | Not available in cited literature | - |
Data from studies on aminopterin analogs in the CCRF-CEM human leukemia cell line show a range of IC50 values, highlighting its potent cytotoxic activity.[5] Unfortunately, directly comparable IC50 data for this compound or its active dihydro- form in the same cell line under similar experimental conditions were not found in the reviewed literature. One study did show that 10-formyl-7,8-dihydrofolic acid can support the growth of CCRF-CEM cells in a folate-depleted medium containing methotrexate, indicating it can act as a folate source, albeit less potently than 5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin).[4] This suggests a more complex biological role than just DHFR inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathway of folate metabolism and the inhibitory action of Aminopterin and this compound on Dihydrofolate Reductase (DHFR).
Caption: General experimental workflow for a DHFR inhibition assay to determine the potency of inhibitors.
Caption: Standard workflow for a cell viability assay (MTT/MTS) to assess the cytotoxic effects of inhibitors on cancer cells.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against DHFR.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)
-
Test compounds (Aminopterin, this compound)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and DHFR enzyme in a 96-well plate.
-
Add varying concentrations of the inhibitor (Aminopterin or this compound) to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect (IC50) of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., CCRF-CEM)
-
Cell culture medium and supplements
-
Test compounds (Aminopterin, this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
Aminopterin is a well-characterized and highly potent inhibitor of human DHFR, with extensive data supporting its efficacy. This compound, in its bioactive dihydro- form, is also a potent natural inhibitor of this enzyme. However, a direct and comprehensive comparison of their efficacy is hampered by the lack of publicly available, side-by-side experimental data, particularly the Ki for 10-formyl-7,8-dihydrofolic acid and comparative IC50 values in relevant cancer cell lines. Further research directly comparing these two compounds under identical experimental conditions is necessary to definitively establish their relative therapeutic potential. The provided protocols and pathway diagrams serve as a foundation for conducting such comparative studies.
References
- 1. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further studies on the interaction of nonpolyglutamatable aminopterin analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 10-Formylfolic Acid and Alternatives in the Modulation of Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Formylfolic acid and its alternatives in the regulation of purine synthesis pathways. The following sections detail the mechanisms of action, present comparative experimental data, and outline the methodologies used in key experiments to facilitate informed decisions in research and drug development.
Introduction to Purine Synthesis and Therapeutic Targeting
The de novo purine synthesis pathway is a fundamental cellular process responsible for the production of inosine monophosphate (IMP), the precursor for adenosine and guanosine nucleotides. This pathway is particularly critical for rapidly proliferating cells, such as cancer cells, making it an attractive target for therapeutic intervention. A key cofactor in this pathway is 10-formyl-tetrahydrofolate (10-formyl-THF), which donates one-carbon units in two crucial steps catalyzed by glycinamide ribonucleotide formyltransferase (GARFT) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC).[1][2]
This compound is a synthetic precursor to 10-formyl-THF. However, this compound itself is not bioactive in mammalian cells and requires metabolic conversion to its active tetrahydrofolate form.[3][4] This guide compares the efficacy of modulating purine synthesis through this precursor with that of direct and indirect inhibitors of the pathway, namely Lometrexol and Methotrexate.
Mechanism of Action and Comparative Efficacy
The primary compounds discussed in this guide modulate purine synthesis through distinct mechanisms, as illustrated in the pathway diagram below.
Caption: Overview of the de novo purine synthesis pathway and points of inhibition.
10-Formyl-tetrahydrofolate (from this compound): As the active cofactor, 10-formyl-THF is essential for the function of both GARFT and ATIC. Supplementation with this compound aims to enhance the intracellular pool of 10-formyl-THF, thereby promoting purine synthesis. This approach is primarily used in research settings to study the effects of folate repletion on cellular metabolism.
Lometrexol (DDATHF): This antifolate is a potent and specific inhibitor of GARFT.[5][6] By directly targeting this enzyme, Lometrexol leads to the accumulation of GAR and a depletion of downstream purine nucleotides, ultimately causing cell cycle arrest and cytotoxicity.[2]
Methotrexate (MTX): A widely used chemotherapeutic and immunosuppressive agent, Methotrexate's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR).[7] This blockade prevents the regeneration of THF from DHF, leading to a depletion of all reduced folate cofactors, including 10-formyl-THF, which in turn inhibits purine synthesis. There is also evidence that Methotrexate can directly inhibit amidophosphoribosyltransferase, the first committed step in the purine synthesis pathway.[7][8]
Quantitative Comparison of Inhibitors
The following table summarizes the inhibitory potency and cellular effects of Lometrexol and Methotrexate.
| Compound | Target(s) | Ki | IC50 | Cellular Effects |
| Lometrexol | GARFT | 6.5 nM (for LY309887, a more potent analog)[6] | 2.9 nM (CCRF-CEM cells)[6] | Depletion of purine nucleotides, S-phase cell cycle arrest.[2] |
| Methotrexate | DHFR, Amidophosphoribosyltransferase | - | 20 nM - 20 µM (T-lymphocytes)[7] | Depletion of reduced folates, inhibition of purine and pyrimidine synthesis, G1 phase cell cycle arrest.[7][9] |
Experimental Protocols
Measurement of Intracellular Purine Nucleotide Levels by LC-MS/MS
This protocol provides a general framework for the quantification of intracellular purine nucleotides.
Caption: Workflow for quantifying intracellular purine nucleotides.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with the compounds of interest (e.g., this compound, Lometrexol, Methotrexate) for the specified duration.
-
Cell Harvesting and Quenching: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolic activity by adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.
-
Metabolite Extraction: Lyse the cells and extract the metabolites using a cold extraction solvent, typically 80% methanol. Centrifuge to pellet cellular debris.[10]
-
Sample Preparation: Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the metabolites using liquid chromatography, often with an ion-pairing reagent to retain the polar nucleotides on a reverse-phase column.[11] Detect and quantify the purine nucleotides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11]
-
Data Analysis: Generate standard curves for each purine nucleotide to be quantified. Normalize the quantified levels to the cell number or total protein content.
In Vitro Enzyme Activity Assay (General Protocol)
This protocol outlines the general steps for measuring the activity of enzymes like GARFT and ATIC.
Caption: General workflow for an in vitro enzyme activity assay.
-
Reagent Preparation: Prepare a reaction buffer at the optimal pH for the enzyme of interest. Prepare stock solutions of the enzyme, substrates (e.g., GAR, AICAR, 10-formyl-THF), and inhibitors.
-
Reaction Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the reaction buffer, substrates, and the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to the reaction mixture.
-
Monitoring Reaction Progress: Continuously monitor the reaction progress by measuring the change in absorbance or fluorescence of a substrate or product over time using a spectrophotometer or fluorometer. For example, the activity of some folate-dependent enzymes can be monitored by the change in absorbance at 340 nm due to the consumption or production of NADH or NADPH.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the progress curve. Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration. The Ki can be determined through various kinetic models, such as the Cheng-Prusoff equation, if the mechanism of inhibition is known.[12]
Conclusion
The modulation of purine synthesis remains a critical area of research, particularly in oncology and immunology. While this compound serves as a valuable tool for studying the effects of folate repletion, direct inhibitors of the pathway, such as Lometrexol and the broad-acting antifolate Methotrexate, represent clinically relevant strategies for therapeutic intervention. The choice of agent depends on the specific research or clinical objective, with considerations for potency, specificity, and the broader metabolic impact. The experimental protocols outlined in this guide provide a foundation for the quantitative evaluation of these and other novel modulators of purine metabolism.
References
- 1. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consequences of methotrexate inhibition of purine biosynthesis in L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenotech.com [xenotech.com]
Specificity of 10-Formylfolic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced specificity of folate analogues is critical for advancing therapeutic strategies. This guide provides an objective comparison of 10-Formylfolic acid with other key folate analogues, supported by experimental data and detailed methodologies.
This compound, a derivative of folic acid, has been noted for its potent inhibitory effects on dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[1][2][3] In fact, it has been described as the most potent natural inhibitor of DHFR.[1][3] However, its direct bioactivity and comparative specificity against other folate analogues require a closer examination of available data. This guide aims to consolidate the current understanding of this compound's interaction with DHFR and folate receptors in comparison to well-established folate analogues like folic acid, methotrexate, and pemetrexed.
Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibition
The primary mechanism of action for many antifolate drugs is the inhibition of DHFR, which leads to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. The inhibitory potency of various folate analogues against human DHFR is a key determinant of their therapeutic efficacy.
In contrast, extensive data exists for other folate analogues:
| Compound | Inhibition Constant (Ki) against human DHFR | IC50 against human DHFR |
| This compound | Data not available in cited sources | Data not available in cited sources |
| Methotrexate | ~5 pM[6] | 4.74 nM (for human DHFR)[7] |
| Pemetrexed | Data not available in cited sources | Data not available in cited sources |
| Folic Acid | Km = 1.8 µM (for rat liver DHFR)[8] | Data not available in cited sources |
Note: The provided Ki and Km values are from different studies and may not be directly comparable due to variations in experimental conditions.
Comparative Analysis of Folate Receptor Binding Affinity
Folate receptors (FRs), particularly FRα and FRβ, are high-affinity membrane proteins that mediate the cellular uptake of folates and their analogues via endocytosis. The binding affinity of a compound to these receptors determines its potential for targeted delivery to cells overexpressing these receptors, such as certain cancer cells.
Similar to the DHFR inhibition data, specific quantitative data for the binding affinity (Kd or IC50) of this compound to human folate receptors (FRα and FRβ) is not available in the provided search results.
However, the binding affinities of other key folate analogues have been characterized:
| Compound | Dissociation Constant (Kd) for FRα |
| This compound | Data not available in cited sources |
| Folic Acid | ~1 nM[9] |
| Methotrexate | Reduced affinity compared to Folic Acid[10] |
| Pemetrexed | Data not available in cited sources |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding and inhibition data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to determine the specificity of folate analogues.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Materials:
-
Human recombinant DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
Test compounds (e.g., this compound, Methotrexate)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a 96-well plate.
-
Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed amount of DHFR enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using the Cheng-Prusoff equation.
Folate Receptor Competitive Binding Assay
This assay determines the binding affinity of a compound to folate receptors by measuring its ability to compete with a radiolabeled or fluorescently labeled folate analogue for receptor binding.
Materials:
-
Cells expressing the target folate receptor (e.g., FRα-overexpressing cell line)
-
Radiolabeled folic acid (e.g., [³H]folic acid) or a fluorescent folate conjugate
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Test compounds (e.g., this compound, Folic acid)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Culture the folate receptor-expressing cells in 96-well plates.
-
Wash the cells with binding buffer to remove any endogenous folates.
-
Add a fixed concentration of the labeled folate analogue to each well.
-
Add varying concentrations of the unlabeled test compound to the wells. Include a control with no unlabeled competitor (for maximum binding) and a control with a high concentration of unlabeled folic acid (for non-specific binding).
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Wash the cells extensively with cold binding buffer to remove unbound ligand.
-
Lyse the cells and measure the amount of bound labeled folate using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of specific binding as a function of the competitor concentration to determine the IC50 value, which can then be used to calculate the Ki.
Visualizing Pathways and Processes
To better understand the context of this compound's function, the following diagrams illustrate key biological pathways and experimental workflows.
Caption: Folate metabolism and the role of DHFR.
Caption: Workflow of a competitive binding assay.
Caption: Specificity of folate analogues for their targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Human Folate Receptor Alpha Via Novel Antibody-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 10-Formylfolic Acid Enzyme Inhibition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reliability and consistency of enzyme inhibition assays is paramount for accurate drug discovery and development. This guide provides a comprehensive comparison of the reproducibility of enzyme inhibition assays for 10-Formylfolic acid, a potent natural inhibitor of dihydrofolate reductase (DHFR), with established alternative inhibitors, methotrexate and pemetrexed.
This compound has been identified as a powerful inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1][2] Its inhibitory activity makes it a compound of interest in therapeutic areas such as oncology. However, the successful application of any inhibitor in research and development hinges on the ability to reliably and reproducibly measure its effects. This guide delves into the specifics of DHFR inhibition assays, presents available data on their reproducibility, and offers a comparative analysis with commonly used alternative drugs.
Comparative Analysis of DHFR Inhibitor Potency
While direct and recent comparative studies detailing the reproducibility of this compound DHFR inhibition assays are limited in publicly available literature, we can assess its potential through its reported potency and by comparing the reproducibility of assays for well-characterized DHFR inhibitors.
| Inhibitor | Target Enzyme | Reported IC50 / Kᵢ | Reproducibility Data | Source |
| This compound | Dihydrofolate Reductase (DHFR) | Potent inhibitor (specific IC50 with variability not readily available in recent literature) | Not explicitly reported | [1][2] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | IC50: 13.25 ± 1.18 nM | Within-run CV: 2.7% - 4.0%; Interday CV: 1.8% - 7.6% | [3] |
| Pemetrexed | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), Glycinamide ribonucleotide formyltransferase (GARFT) | Kᵢ (for DHFR): 7.2 nM (pentaglutamate form) | Not explicitly reported for DHFR assay, but general assay precision is expected to be similar to other spectrophotometric assays. | [4][5] |
CV: Coefficient of Variation
Understanding the Dihydrofolate Reductase (DHFR) Signaling Pathway and Assay Workflow
The folate pathway is critical for nucleotide synthesis. DHFR plays a central role in this pathway by reducing dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate. Inhibition of DHFR disrupts this process, leading to cell death.
The standard method for assessing DHFR inhibition is a spectrophotometric assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor, such as this compound, slows down this reaction, resulting in a reduced rate of absorbance decrease.[6][7]
References
- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Experimental Deep Dive: Unraveling the Mechanism of 10-Formylfolic Acid
For Immediate Release
This comprehensive guide delves into the experimental evidence elucidating the mechanism of action of 10-formylfolic acid, a pivotal molecule in folate metabolism. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis of this compound and its derivatives against other key folate pathway modulators, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Executive Summary
Experimental evidence reveals that this compound itself is not directly bioactive in mammalian cells; it requires metabolic activation, often by enteric bacteria, to its more active forms.[1] Its reduced derivative, 10-formyl-7,8-dihydrofolic acid (10-HCO-H2folate) , emerges as a key bioactive metabolite. This guide will explore the dual roles of these compounds: the potent inhibition of dihydrofolate reductase (DHFR) by this compound and the substrate activity of 10-formyl-7,8-dihydrofolic acid for both DHFR and aminoimidazole carboxamide ribotide (AICAR) transformylase, a crucial enzyme in de novo purine synthesis.
We will draw comparisons with two clinically significant folate analogs: methotrexate , a potent DHFR inhibitor and cornerstone of chemotherapy and autoimmune disease treatment, and leucovorin (5-formyltetrahydrofolic acid) , a reduced folate used to counteract the toxic effects of methotrexate and to potentiate the efficacy of certain chemotherapies.
Comparative Analysis of Enzyme Inhibition and Kinetics
The efficacy of folate analogs is often determined by their interaction with key enzymes in the folate pathway. Here, we compare the performance of this compound and its derivatives with methotrexate and other folates in inhibiting DHFR and serving as a substrate for AICAR transformylase.
Dihydrofolate Reductase (DHFR) Inhibition
This compound has been identified as a potent natural inhibitor of DHFR.[2][3] This inhibition is a critical mechanism as it blocks the regeneration of tetrahydrofolate, a vital cofactor for nucleotide synthesis.
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| This compound | Dihydrofolate Reductase | Rat Liver | Potent Inhibitor (Specific Kᵢ not cited) | Not Cited | [3] |
| Methotrexate | Dihydrofolate Reductase | Human | ~1 pM | 4.74 nM (human DHFR) | [4] |
| Trimetrexate | Dihydrofolate Reductase | Human | Not Cited | 4.74 nM | [4] |
| Piritrexim | Dihydrofolate Reductase | Pneumocystis carinii | Not Cited | 0.038 µM | [4] |
Note: While this compound is cited as a potent inhibitor, specific Kᵢ or IC₅₀ values from comparative studies were not available in the reviewed literature. Methotrexate remains the benchmark for potent DHFR inhibition.
AICAR Transformylase Kinetics
10-formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a substrate for AICAR transformylase, an enzyme that catalyzes a key step in purine biosynthesis. Experimental data suggests that 10-HCO-H2folate is kinetically preferred over 10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate).[5][6]
| Substrate | Target Enzyme | Organism/Cell Line | Kₘ | Vₘₐₓ | Kinetic Advantage (Vₘₐₓ/Kₘ) | Reference |
| 10-Formyl-7,8-dihydrofolic acid | AICAR Transformylase | Jurkat cells (Human T-cell leukemia) | Lower Kₘ than 10-HCO-H4folate | Not Cited | ~5-fold higher than 10-HCO-H4folate | [6] |
| 10-Formyl-5,6,7,8-tetrahydrofolic acid | AICAR Transformylase | Jurkat cells (Human T-cell leukemia) | 420 µM | Not Cited | - | [5] |
Note: The kinetic advantage of 10-formyl-7,8-dihydrofolic acid is primarily driven by a lower Kₘ, indicating a higher binding affinity for AICAR transformylase.[6]
Cellular Activity: A Comparative Look at Cell Growth Support
The biological activity of these compounds can be assessed by their ability to support the growth of cells dependent on the folate pathway, particularly in the presence of a DHFR inhibitor like methotrexate.
Growth of CCRF-CEM Cells
Human leukemia (CCRF-CEM) cells, when grown in a folate-depleted medium containing methotrexate, provide an excellent model to test the bioactivity of reduced folates.
| Compound | Cell Line | Condition | Relative Potency | Reference |
| 10-Formyl-7,8-dihydrofolic acid | CCRF-CEM | Folate-depleted medium + Methotrexate | Supported growth, but less potent than 5-formyl-5,6,7,8-tetrahydrofolic acid | [1] |
| 5-Formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin) | CCRF-CEM | Folate-depleted medium + Methotrexate | Supported growth | [1] |
| This compound | CCRF-CEM | Folate-depleted medium + Methotrexate | Did not support growth | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the folate pathway and the experimental setups used to investigate them is crucial for a deeper understanding.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ebm-journal.org [ebm-journal.org]
- 6. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: A Comparative Guide to 10-Formylfolic Acid Treatment
For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of folate derivatives is paramount. This guide provides an objective comparison of 10-Formylfolic acid treatment, its alternatives, and the supporting experimental data to validate its metabolic impact.
At a Glance: this compound in the Folate Pathway
This compound, a folate derivative, plays a significant role in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and amino acids. However, its direct bioactivity and metabolic fate have been subjects of scientific investigation. Evidence suggests that this compound itself is not readily utilized by mammalian cells and may require conversion by intestinal bacteria to become bioactive.[1] Its reduced form, 10-formyl-7,8-dihydrofolic acid, however, has been shown to be bioactive.[1] A key characteristic of this compound is its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[2][3][4]
Comparative Analysis of Metabolic Effects
To understand the metabolic consequences of this compound, it is crucial to compare its effects with those of other key folate pathway modulators, such as the widely used chemotherapy drug Methotrexate and the biologically active form of folate, L-5-methyltetrahydrofolate (L-5-methyl-THF).
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a precursor for various coenzymes involved in one-carbon metabolism. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for cancer therapy.
| Compound | Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | IC50 | Citation(s) |
| This compound | Dihydrofolate Reductase | Not specified | Potent inhibitor | Not specified | [2][3][4] |
| Methotrexate | Dihydrofolate Reductase | Lactobacillus casei | - | 6.2 nM | [5] |
| Methotrexate | Human (recombinant) | - | 3.4 pM | - | [6] |
| Piritrexim | Pneumocystis carinii DHFR | - | - | 0.038 µM | [7] |
| Trimetrexate | Human DHFR | - | - | 4.74 nM | [7] |
Note: Direct comparative studies of the Ki or IC50 values for this compound against other inhibitors in the same experimental setup are limited. The available information indicates its potency as a DHFR inhibitor.
Impact on Homocysteine Levels
Elevated homocysteine levels are a risk factor for various diseases. Folate plays a crucial role in remethylating homocysteine to methionine. The efficiency of different folate forms in this process is a key metabolic consideration.
| Treatment | Study Population | Dosage | Effect on Homocysteine | Citation(s) |
| L-5-methyltetrahydrofolate | Chinese hypertensive adults | Not specified | Inverse association with homocysteine levels, especially in individuals with MTHFR C677T polymorphism. | [8] |
| L-5-methyltetrahydrofolate | Orthotopic liver transplant recipients | 1 mg/day for 8 weeks | Significant decrease in total serum homocysteine. | [9] |
| Folic Acid | Orthotopic liver transplant recipients | 1 mg/day for 8 weeks | No significant decrease in total serum homocysteine. | [9] |
| Folic Acid vs. 5-MeTHF | Human lymphocytes in vitro | 12-120 nM | No significant difference in preventing genomic instability. | [10] |
Note: There is a lack of direct studies comparing the effect of this compound on homocysteine levels with other folate derivatives.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in studying folate metabolism, the following diagrams are provided in Graphviz DOT language.
One-Carbon Metabolism Pathway
Caption: Simplified overview of the one-carbon metabolism pathway highlighting the central role of DHFR.
Experimental Workflow for Analyzing Intracellular Folate Metabolites
Caption: A typical experimental workflow for studying the metabolic effects of folate derivatives in cell culture.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory potential of a compound on DHFR activity.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (e.g., this compound, Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding DHFR enzyme to the wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (DHF) and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.[6]
Analysis of Intracellular Folate Metabolites by LC-MS/MS
Objective: To identify and quantify the levels of different folate species within cells after treatment with a folate derivative.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for separating, identifying, and quantifying small molecules in a complex mixture.
Materials:
-
Cultured cells
-
Folate derivative for treatment
-
Ice-cold extraction solvent (e.g., 80% methanol)[11]
-
Internal standards (stable isotope-labeled versions of the folates of interest)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Appropriate LC column (e.g., C18 or HILIC)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the folate derivative or vehicle control for a specified time.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[11]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Add internal standards to the extracted samples to correct for variations in sample processing and instrument response.
-
Dry the samples under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different folate species using an appropriate liquid chromatography method.
-
Detect and quantify the folate metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation.
-
-
Data Analysis:
-
Integrate the peak areas for each folate metabolite and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of folate standards.
-
Calculate the concentration of each folate metabolite in the samples based on the calibration curve and normalize to cell number or protein content.[12]
-
Conclusion
Validating the metabolic consequences of this compound requires a multi-faceted approach that includes direct enzymatic assays, cellular metabolite profiling, and comparison with well-characterized alternatives. While this compound is a potent inhibitor of DHFR, its in vivo bioactivity appears to be dependent on metabolic activation. In contrast, L-5-methyltetrahydrofolate, the active form of folate, demonstrates direct efficacy in modulating metabolic markers like homocysteine.
For researchers and drug development professionals, the choice of folate derivative for experimental studies or therapeutic development should be guided by a clear understanding of their distinct metabolic fates and mechanisms of action. The experimental protocols and comparative data presented in this guide provide a foundational framework for making these informed decisions and for designing future studies to further elucidate the intricate roles of these compounds in cellular metabolism.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate analogues. 15. A methotrexate analogue designed for active-site-directed irreversible inactivation of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Association between serum 5-methyltetrahydrofolate and homocysteine in Chinese hypertensive participants with different MTHFR C677T polymorphisms: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The folic acid metabolite L-5-methyltetrahydrofolate effectively reduces total serum homocysteine level in orthotopic liver transplant recipients: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of folic acid and 5-methyltetrahydrofolate for prevention of DNA damage and cell death in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
head-to-head comparison of 10-Formylfolic acid and 10-formyl-7,8-dihydrofolic acid
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of one-carbon metabolism, folate derivatives are central players, acting as critical coenzymes in the biosynthesis of nucleotides and amino acids. Among these, 10-Formylfolic acid and its reduced counterpart, 10-formyl-7,8-dihydrofolic acid, hold unique biochemical significance. This guide provides an in-depth, data-driven comparison of these two molecules to inform experimental design, metabolic studies, and therapeutic development.
Physicochemical Properties and Stability
The fundamental distinction between this compound and 10-formyl-7,8-dihydrofolic acid lies in their oxidation state, which profoundly influences their stability and chemical reactivity. This compound is the fully oxidized and generally more stable form, whereas 10-formyl-7,8-dihydrofolic acid is a partially reduced intermediate that is more susceptible to oxidation.
| Property | This compound | 10-formyl-7,8-dihydrofolic acid |
| Molar Mass | 469.41 g/mol [1][2] | 471.4 g/mol [3] |
| Chemical Structure | Fully oxidized pteridine ring | Dihydro pteridine ring |
| Appearance | Pale orange to brown solid[2] | Solid[3] |
| pH Stability | Relatively stable at pH 2-10, even with heat treatment.[4] | Less stable, particularly at low pH where degradation can occur.[4] |
| Thermal Stability | More thermostable than reduced folates. At 100°C and pH 3, the degradation rate is 1.8 x 10⁻³ min⁻¹.[5] | Generally less thermostable than its oxidized counterpart. |
Role in Metabolic Pathways and Enzyme Kinetics
Both molecules are involved in one-carbon metabolism, but their primary roles and efficiencies as enzyme substrates differ significantly, particularly in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of adenosine and guanosine nucleotides.
10-formyl-7,8-dihydrofolic acid is a direct and preferred substrate for aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), one of the two formyltransferases in purine synthesis. In contrast, this compound is generally not considered a direct substrate for the key enzymes in this pathway in mammalian cells and may need to be metabolized by enteric bacteria to become bioactive.[6]
Caption: Role of formyl-folates in de novo purine biosynthesis.
Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m | V_max | Notes |
| GAR Transformylase | This compound | - | - | Little to no activity observed.[7] |
| 10-formyl-7,8-dihydrofolic acid | - | - | Generally not considered a primary substrate. | |
| AICAR Transformylase | This compound | - | - | Not a primary substrate in mammalian cells.[6] |
| 10-formyl-7,8-dihydrofolic acid | Lower K_m than 10-formyl-THF | - | Kinetically preferred over 10-formyl-tetrahydrofolate.[7][8] |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and 10-formyl-7,8-dihydrofolic acid in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or cell samples in an extraction buffer (e.g., phosphate buffer) containing antioxidants such as ascorbic acid and 2-mercaptoethanol to prevent the oxidation of reduced folates.
-
For complex matrices like food, a tri-enzyme treatment (amylase, protease, and conjugase) can be employed to release folates from their bound forms.[9][10]
-
-
Solid-Phase Extraction (SPE):
-
Use folate-binding protein (FBP) affinity columns for selective purification and concentration of folates from the crude extract.[9][11]
-
Wash the column sequentially with a high ionic strength buffer (e.g., 1 M potassium phosphate) and water.
-
Elute the bound folates with a low pH buffer containing a reducing agent (e.g., 20 mM trifluoroacetic acid with 10 mM dithioerythritol).[9]
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm, 4.6 x 250 mm) is commonly used.[9][12]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier like acetonitrile.[9][12]
-
Flow Rate: A flow rate of approximately 1 mL/min is standard.[9][12]
-
Detection: Use a UV detector set at around 280-290 nm. For enhanced sensitivity and specificity, fluorescence detection or mass spectrometry (LC-MS/MS) can be utilized.[4][11]
-
-
Quantification:
-
Prepare standard curves for both this compound and 10-formyl-7,8-dihydrofolic acid of known concentrations.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
-
Caption: HPLC workflow for the analysis of folates.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (K_m and V_max) of enzymes utilizing this compound or 10-formyl-7,8-dihydrofolic acid as substrates.
Methodology:
-
Reagent Preparation:
-
Purify the enzyme of interest (e.g., AICAR transformylase).
-
Prepare stock solutions of this compound and 10-formyl-7,8-dihydrofolic acid in an appropriate buffer. The concentration should be accurately determined spectrophotometrically.
-
Prepare a stock solution of the co-substrate (e.g., AICAR).
-
-
Assay Setup:
-
The assay is typically performed in a temperature-controlled spectrophotometer.
-
The reaction mixture should contain a suitable buffer (e.g., Tris-HCl or phosphate buffer), the enzyme, and the co-substrate.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the folate substrate at varying concentrations.
-
Monitor the reaction progress by continuously measuring the change in absorbance at a specific wavelength. For AICAR transformylase, the formation of the product can be monitored.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the reaction progress curve for each substrate concentration.
-
Plot v₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. This can be done using non-linear regression software or by using linear transformations like the Lineweaver-Burk plot.
-
Conclusion
The selection between this compound and 10-formyl-7,8-dihydrofolic acid for research and development purposes is contingent on the specific biological context. For studies focused on the direct mechanisms of de novo purine biosynthesis and the enzymatic activity of AICAR transformylase, 10-formyl-7,8-dihydrofolic acid is the more physiologically relevant and active substrate. Conversely, this compound is a more stable compound, making it suitable as a standard for certain analytical applications and for studies investigating folate oxidation, degradation, and its potential role as a biomarker. A thorough understanding of their distinct physicochemical properties, metabolic functions, and enzymatic interactions is paramount for advancing our knowledge of folate metabolism and for the development of targeted therapeutic interventions.
References
- 1. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 10-Formyl-7,8-dihydrofolic acid | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebm-journal.org [ebm-journal.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. scribd.com [scribd.com]
Evaluating the Off-Target Effects of 10-Formylfolic Acid Versus Methotrexate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known off-target effects of the widely used antifolate drug, methotrexate, with the available data for 10-Formylfolic acid. While methotrexate's off-target profile is well-documented, research into the specific adverse effects of this compound is limited. This document summarizes the existing knowledge, outlines standard experimental protocols for evaluating off-target effects, and visually represents key pathways and workflows to inform future research and drug development.
Introduction
Methotrexate (MTX) is a cornerstone therapy for a range of diseases, including cancer and autoimmune disorders. Its therapeutic efficacy is derived from its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for DNA synthesis and cellular replication. However, the clinical utility of methotrexate is often limited by a well-characterized spectrum of off-target effects, leading to significant toxicity in various organ systems.
This compound has been identified as a potent natural inhibitor of DHFR[1][2][3]. Its structural similarity to folic acid suggests a potential role as an antifolate agent. However, a detailed understanding of its off-target effects is crucial for evaluating its therapeutic potential and is currently not well-established. One study has suggested that this compound may require metabolism by enteric bacteria to become bioactive, which could influence its systemic toxicity profile[4][5]. This guide aims to juxtapose the known off-target effects of methotrexate with the currently understood biological activity of this compound, highlighting the critical need for further investigation.
Comparative Data on Off-Target Effects
The following tables summarize the known off-target effects of methotrexate and the currently available information for this compound. The significant data gap for this compound underscores the need for dedicated preclinical toxicity studies.
Table 1: Comparison of Known Off-Target Effects
| Organ System/Toxicity Category | Methotrexate | This compound |
| Hematologic | Myelosuppression, leukopenia, neutropenia, megaloblastic anemia[6] | Data Not Available |
| Hepatic | Elevated liver enzymes, hepatotoxicity, cirrhosis (with long-term use)[6][7] | Data Not Available |
| Gastrointestinal | Nausea, vomiting, diarrhea, mucositis, gastrointestinal ulcers[6][7] | Data Not Available |
| Renal | Nephrotoxicity, particularly with high-dose therapy[6][7] | Data Not Available |
| Pulmonary | Lung fibrosis, pneumonitis[6] | Data Not Available |
| Dermatologic | Skin rashes, photosensitivity, alopecia[7] | Data Not Available |
| Neurologic | Headaches, dizziness, fatigue[7] | Data Not Available |
| Carcinogenic Potential | Increased risk of lymphoma[6] | Data Not Available |
Experimental Protocols for Evaluating Off-Target Effects
Standardized preclinical studies are essential to define the safety profile of novel drug candidates like this compound and to provide a direct comparison with established drugs such as methotrexate.
In Vitro Assays
-
Cell Viability Assays (e.g., MTT, Trypan Blue): These assays are fundamental for determining the cytotoxic effects of a compound on various cell lines, including cancer cells and healthy tissue-specific cells. A differential effect between target and non-target cells provides an initial indication of selectivity.
-
DHFR Enzymatic Inhibition Assay: This biochemical assay directly measures the inhibitory activity of a compound on the DHFR enzyme. By comparing the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), the on-target potency of different compounds can be ranked[8]. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of dihydrofolate to tetrahydrofolate[9].
-
Off-Target Kinase Profiling: Broad-spectrum kinase inhibitor profiling assays can identify unintended interactions with a wide range of cellular kinases, which are common off-targets for many drugs.
Animal Models for In Vivo Toxicity Assessment
Rodent models are commonly used to assess the systemic toxicity of antifolate drugs[7][10].
-
Acute and Subacute Toxicity Studies: These studies, often conducted in rats or mice, involve the administration of the test compound over a short period (e.g., 28 days) at various doses[7]. Key parameters monitored include:
-
Clinical Observations: Daily monitoring for signs of toxicity such as changes in behavior, appearance, and the presence of diarrhea or lethargy[7].
-
Body Weight: Regular measurement of body weight, as weight loss can be an early indicator of toxicity[7].
-
Hematology: Analysis of blood samples to assess for myelosuppression, including red and white blood cell counts and platelet levels[7].
-
Serum Biochemistry: Measurement of liver and kidney function markers (e.g., ALT, AST, creatinine) to detect organ-specific toxicity[6][7].
-
Histopathology: Microscopic examination of major organs (liver, kidney, bone marrow, gastrointestinal tract, etc.) at the end of the study to identify any pathological changes[7].
-
-
Long-Term Toxicity and Carcinogenicity Studies: For compounds intended for chronic use, longer-term studies are necessary to evaluate cumulative toxicity and carcinogenic potential.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes for their evaluation is crucial for a clear understanding.
Caption: Methotrexate's mechanism and resulting toxicities.
Caption: Hypothesized activation and action of this compound.
Caption: Workflow for assessing off-target effects.
Conclusion and Future Directions
The comparison between methotrexate and this compound highlights a significant disparity in our understanding of their respective off-target effects. While methotrexate's toxicity profile is extensively characterized, allowing for informed clinical management, this compound remains largely uninvestigated in this regard. Its potent DHFR inhibitory activity warrants further exploration of its therapeutic potential, but this must be preceded by rigorous preclinical evaluation of its safety profile.
Future research should prioritize comprehensive in vitro and in vivo toxicity studies of this compound, following established protocols as outlined in this guide. Direct, head-to-head comparative studies with methotrexate will be invaluable in determining if this compound offers a superior therapeutic window. Understanding its metabolism, particularly the role of gut microbiota, will also be critical in predicting its systemic effects and potential for toxicity. Such data are indispensable for the progression of this compound as a potential therapeutic agent.
References
- 1. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Nutrition and Metabolism—research Communication 10-formyl-dihydrofolic Acid Is Bioactive in Human Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 6. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Long-term clinically relevant rodent model of methotrexate-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 10-Formylfolic Acid Quantification
This guide provides a detailed comparison of analytical methods for the quantification of 10-formylfolic acid, a critical intermediate in folate metabolism. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this analyte in various biological matrices. This document outlines the performance of commonly used analytical techniques, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a derivative of folic acid and a member of the folate family of vitamins. Folates are essential for a variety of metabolic processes, including the synthesis of nucleotides and the metabolism of amino acids. Specifically, 10-formyltetrahydrofolate, the reduced form of this compound, is a key donor of one-carbon units in the de novo synthesis of purines, which are building blocks of DNA and RNA. Given its central role in cellular metabolism, the accurate quantification of this compound and its derivatives is crucial for research in nutrition, cancer biology, and drug development.
Analytical Methods for Quantification
The primary analytical techniques for the quantification of this compound and other folates include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other methods like microbiological assays and UV spectrophotometry exist for total folate determination, they often lack the specificity required for individual folate vitamer quantification.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of folates, including this compound. It should be noted that some of the cited data may refer to folic acid or other folate derivatives, as direct comparative validation data for this compound is not always available. However, these values provide a reliable estimate of the expected performance for this compound analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 1.3 ng/mL (for folic acid)[3] | pg/mL levels[4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL (for folic acid)[1][5] | 13.17 ng/mL (for folic acid)[2] |
| Accuracy (% Recovery) | 98.0% - 103.6%[3] | 90.26% - 104.67%[2] |
| Precision (%RSD) | < 10%[1] | < 15%[2] |
| Specificity | Moderate; can be affected by co-eluting compounds. | High; based on mass-to-charge ratio, minimizing interferences.[6] |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in fortified foods and pharmaceutical preparations.
1. Sample Preparation:
-
Solid Samples (e.g., fortified flour): Homogenize 2g of the sample in 20 mL of a phosphate buffer (pH 6.8). Heat in a water bath at 100°C for 10 minutes. After cooling, adjust the pH to 4.9.[3]
-
Liquid Samples (e.g., fruit juices): Mix 20 mL of the sample with 20 mL of phosphate buffer (pH 6.8).[3]
-
Enzymatic Digestion: To release bound folates, an enzymatic treatment using protease and amylase, followed by folate conjugase, can be employed.[3]
-
Extraction: After digestion, centrifuge the sample and filter the supernatant through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer or formic acid solution). For example, an isocratic mobile phase of 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile (80:20) can be used.[5]
-
Flow Rate: 0.8 - 1.5 mL/min.[5]
-
Detection: UV detector set at a wavelength of 280-290 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the quantification of this compound in complex biological matrices like plasma and serum.
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of serum or plasma, add a protein precipitating agent such as trichloroacetic acid or acetonitrile.[2][7]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried residue in the mobile phase before injection.[2]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₅-10-formylfolic acid) should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery.
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., <2 µm for UPLC) is often used for better resolution and faster analysis times.[8]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve ionization.[9]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. The concentration in the samples is then calculated from this curve.
Mandatory Visualization
Folate Interconversion Pathway
The following diagram illustrates the central role of 10-formyltetrahydrofolate (the reduced form of this compound) in the folate cycle and its connection to one-carbon metabolism.
Folate interconversion and one-carbon metabolism pathway.
General Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the typical workflow for quantifying this compound in a biological sample using LC-MS/MS.
Typical workflow for this compound quantification by LC-MS/MS.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis of fortified foods and supplements where concentrations are relatively high, HPLC-UV provides a robust and cost-effective solution. However, for the analysis of endogenous levels of this compound in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS make it the method of choice. Proper method validation is essential to ensure the accuracy and reliability of the data generated.
References
- 1. fda.gov [fda.gov]
- 2. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ijpsi.org [ijpsi.org]
- 6. scholarworks.merrimack.edu [scholarworks.merrimack.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 10-Formylfolic acid
Essential Safety and Handling Guide for 10-Formylfolic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Chemical Identifier:
Hazard Identification and GHS Classification
This compound is classified with the following hazards under the Globally Harmonized System (GHS)[1][3]:
-
Skin Sensitization, Category 1: May cause an allergic skin reaction (H317)[1][3].
-
Respiratory Sensitization, Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[1][3].
Signal Word: Danger[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Ensure gloves are rated for handling organic acids and check for any signs of degradation before use.[4][5][6] | Prevents skin contact and potential for allergic skin reactions. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes.[7] | Protects eyes from dust particles and accidental splashes. |
| Body Protection | A chemically compatible laboratory coat. An impervious apron should be worn when handling larger quantities.[4] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.[7][8] | Prevents inhalation of the powder, which can cause respiratory sensitization. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure a calibrated analytical balance is available inside the fume hood.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
2. Weighing and Handling Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Once the desired amount is weighed, securely close the primary container of this compound.
-
Proceed with the experimental use of the weighed compound within the fume hood.
3. Decontamination:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as chemical waste.
-
Clean the balance and the fume hood work surface.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.[7] |
| Contaminated Labware (disposable) | Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be placed in a designated hazardous waste container. |
| Contaminated Labware (reusable) | Decontaminate glassware and equipment by rinsing with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. |
| Spill Cleanup Material | Any materials used to clean up a spill of this compound must be disposed of as hazardous chemical waste. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Gloves, Nitrile, Acid-Resistant, #10 | Flinn Scientific [flinnsci.com]
- 5. solusgrp.com [solusgrp.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. echemi.com [echemi.com]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. thesafetygeek.com [thesafetygeek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
